molecular formula C9H8BrN3 B1286356 4-(4-bromophenyl)-1H-pyrazol-3-amine CAS No. 40545-64-0

4-(4-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B1286356
CAS No.: 40545-64-0
M. Wt: 238.08 g/mol
InChI Key: ABKUXQSVMWMABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUXQSVMWMABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960957
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-64-0, 57999-08-3
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 4-(4-bromophenyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the effective production of this key intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structure, featuring a pyrazole ring substituted with a bromophenyl group and an amine, makes it a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. The bromophenyl moiety can enhance lipophilicity, potentially improving the bioavailability and efficacy of derivative compounds. This guide focuses on a robust and accessible synthetic pathway commencing from commercially available starting materials.

Core Synthesis Pathway: Malononitrile Route

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, (4-bromophenyl)malononitrile. This is followed by a cyclization reaction with hydrazine to yield the final product.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of (4-bromophenyl)malononitrile cluster_step2 Step 2: Cyclization to this compound 4-Bromobenzyl_cyanide 4-Bromobenzyl cyanide Intermediate_1 Carbanion Intermediate 4-Bromobenzyl_cyanide->Intermediate_1 + Base Base_Solvent Base/Solvent (e.g., NaH/DMF) Cyanating_Agent Cyanating Agent (e.g., Cyanogen chloride) 4-Bromophenyl_malononitrile (4-bromophenyl)malononitrile Final_Product This compound 4-Bromophenyl_malononitrile->Final_Product + Hydrazine (Cyclization) Intermediate_1->4-Bromophenyl_malononitrile + Cyanating Agent Hydrazine Hydrazine (e.g., Hydrazine hydrate) Alternative_Pathway 4-Bromoacetophenone 4-Bromoacetophenone Sodium_enolate Sodium enolate 4-Bromoacetophenone->Sodium_enolate Claisen condensation Ethyl_formate Ethyl formate + NaOEt Oxime Oxime intermediate Sodium_enolate->Oxime Oximation NaNO2_acid NaNO₂ / Acid Nitrosopyrazole Nitrosopyrazole Oxime->Nitrosopyrazole Condensation Hydrazine Hydrazine Final_Product 4-(4-bromophenyl)- 1H-pyrazol-3-amine Nitrosopyrazole->Final_Product Reduction Reduction Reduction (e.g., NaBH₄/CuCl)

An In-Depth Technical Guide to the ¹H NMR Characterization of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-bromophenyl)-1H-pyrazol-3-amine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted ¹H NMR data set based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes a comprehensive experimental protocol for acquiring such data and a logical workflow for the characterization process.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of related structures, including 3-(4-bromophenyl)-1H-pyrazole and other substituted pyrazoles. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (pyrazole)12.0 - 13.0br s-1H
H-5 (pyrazole)~7.8s-1H
H-2'/H-6' (bromophenyl)~7.5d~8.52H
H-3'/H-5' (bromophenyl)~7.4d~8.52H
NH₂ (amine)4.5 - 5.5br s-2H

Note: Predicted values are subject to variation based on solvent, concentration, and experimental conditions.

Structural and Spectral Correlations

The predicted ¹H NMR spectrum of this compound is characterized by several key features:

  • Aromatic Protons: The 4-bromophenyl group is expected to exhibit a typical AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom (H-3'/H-5') are anticipated to be slightly upfield compared to the protons ortho to the pyrazole ring (H-2'/H-6') due to the differing electronic effects of the substituents.

  • Pyrazole Proton: The C5-H of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group at C3 and the aromatic substituent at C4.

  • Labile Protons: The N-H proton of the pyrazole ring and the two protons of the amino group are expected to be broad singlets. Their chemical shifts are highly dependent on the solvent, temperature, and concentration. These signals may also exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing the N-H protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-14 ppm).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

G ¹H NMR Characterization Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Spectrum I->J K Integrate Peaks J->K L Analyze Chemical Shifts, Multiplicities, and Coupling Constants K->L M Compare with Predicted Spectrum L->M N Confirm Structure of this compound M->N

Caption: Workflow for the ¹H NMR characterization of this compound.

Mass Spectrometry of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a key intermediate in pharmaceutical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for sample analysis, and visual representations of the analytical workflow and fragmentation pathways.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric behavior of this compound can be predicted by examining the fragmentation patterns of its constituent substructures: 4-bromoaniline and 3-aminopyrazole. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments.

Table 1: Predicted Major Fragment Ions and Relative Abundance in EI-MS

m/z (for 79Br)m/z (for 81Br)Proposed Fragment StructurePredicted Relative Abundance
238240[M]+• (Molecular Ion)Moderate
157159[C6H4Br]+High
130130[C6H4N2]+•Moderate
9292[C6H6N]+Moderate
8282[C3H4N3]+Moderate
7878[C6H6]+•Low
6565[C5H5]+Low

Note: Relative abundances are estimations based on typical fragmentation patterns of similar compounds and may vary depending on the specific instrument conditions.

Experimental Protocols

Two primary mass spectrometry techniques are suitable for the analysis of this compound: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS) for rapid analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for separation from complex matrices and sensitive detection.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Solid Sample Dissolution : Accurately weigh approximately 1 mg of solid this compound.

  • Solvent Selection : Dissolve the sample in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof. The choice of solvent may depend on the specific ionization technique and instrument. For ESI, methanol or acetonitrile are excellent choices.

  • Serial Dilution : Prepare a working solution with a concentration range of 1-10 µg/mL by performing serial dilutions from the stock solution. The optimal concentration should be determined empirically.

  • Filtration : If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS system.

  • Vial Transfer : Transfer the final solution to an appropriate autosampler vial.

Direct Infusion ESI-MS Protocol

This method is suitable for the rapid analysis of a relatively pure sample.

  • Instrument Setup :

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N2) Flow Rate: 1.5 - 2.5 L/min.

    • Drying Gas (N2) Flow Rate: 10 - 15 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Mass Range: m/z 50 - 500.

  • Sample Infusion :

    • Load the prepared sample solution into a syringe.

    • Place the syringe in a syringe pump connected to the ESI source.

    • Infuse the sample at a constant flow rate of 5 - 10 µL/min.

  • Data Acquisition :

    • Acquire data in full scan mode to observe the molecular ion and major fragments.

    • For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 239 for the protonated molecule with 79Br) as the precursor ion and applying collision-induced dissociation (CID).

LC-MS Protocol for Polar Aromatic Compounds

This protocol is ideal for analyzing the compound in complex mixtures, such as reaction monitoring or metabolite identification.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point. For highly polar compounds, a HILIC column may provide better retention.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would be to start with 5-10% B, hold for 1-2 minutes, then ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate : 0.2 - 0.4 mL/min.

    • Column Temperature : 30 - 40 °C.

    • Injection Volume : 1 - 5 µL.

  • Mass Spectrometry Conditions :

    • Use the same ESI parameters as in the direct infusion protocol.

    • Acquire data in full scan mode. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound.

Fragmentation_Pathway M [M]+• m/z 238/240 F1 [C6H4Br]+ m/z 157/159 M->F1 - C3H4N3 F2 [C3H3N3]+• m/z 81 M->F2 - C6H4BrN F3 [C6H6N]+ m/z 92 M->F3 - Br - C2H2N F4 [C5H5]+ m/z 65 F1->F4 - Br - HCN F5 [C3H4N3]+ m/z 82 F2->F5 +H

Predicted EI-MS Fragmentation Pathway
Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing SolidSample Solid Sample Dissolution Dissolution in Solvent SolidSample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration DI_ESI_MS Direct Infusion ESI-MS Filtration->DI_ESI_MS LC_MS LC-MS Filtration->LC_MS DataAcquisition Data Acquisition DI_ESI_MS->DataAcquisition LC_MS->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

General Experimental Workflow

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-(4-bromophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-(4-bromophenyl)-1H-pyrazol-3-amine and its derivatives, a class of compounds holding significant promise in medicinal chemistry. The unique structural features of these molecules, particularly the arrangement of atoms in the solid state, are crucial for understanding their physicochemical properties and biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes relevant experimental workflows and biological pathways.

Core Crystallographic Data of Bromophenyl-Pyrazole Derivatives

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's properties. X-ray crystallography is the definitive technique for elucidating these structures. Below is a summary of crystallographic data for several this compound derivatives and closely related compounds, providing a comparative overview of their solid-state architecture.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-(4-Bromophenyl)-5-methyl-1H-pyrazoleC₁₀H₉BrN₂OrthorhombicP2₁2₁2₁5.9070(3)9.2731(7)17.5641(14)90962.09(12)4
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁BrN₂OMonoclinicP2₁/c17.7233(4)3.8630(1)20.4224(5)110.137(3)1312.75(6)4
(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide (Molecule 1)C₂₃H₂₁BrN₄OMonoclinicP2₁/c12.345(1)18.012(1)20.123(1)91.23(1)4467.8(1)8
(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide (Molecule 2)C₂₃H₂₁BrN₄OMonoclinicP2₁/c12.345(1)18.012(1)20.123(1)91.23(1)4467.8(1)8

Experimental Protocols

The synthesis and crystallographic analysis of these compounds involve a series of precise steps. The following sections detail the methodologies for the preparation and characterization of bromophenyl-pyrazole derivatives.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
  • Vilsmeier-Haack Reagent Preparation: Phosphoryl chloride (5.6 ml) is added dropwise to cold N,N-dimethylformamide (22.5 ml) with continuous stirring at 273–278 K over a period of 30 minutes.

  • Reaction with Hydrazone: 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is added to the prepared Vilsmeier-Haack reagent.

  • Heating and Work-up: The resulting mixture is stirred at 333 K for 6 hours and then cooled to room temperature. The crude product is poured into crushed ice, leading to the formation of a white precipitate.

  • Purification: The solid product is filtered, dried, and purified by column chromatography using chloroform as the eluent.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a chloroform solution of the purified compound, yielding colorless prisms.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Experimental and Biological Pathways

Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of pyrazole derivatives and a potential signaling pathway they may modulate, based on their reported biological activities.

experimental_workflow cluster_synthesis Synthesis of Pyrazole Derivatives cluster_crystallization Crystallization cluster_analysis Characterization start Starting Materials (e.g., 4-Bromoacetophenone, Phenylhydrazine) reaction Vilsmeier-Haack Reaction (POCl3, DMF) start->reaction intermediate Crude Product (Precipitate) reaction->intermediate purification Column Chromatography intermediate->purification product Purified Pyrazole Derivative purification->product dissolution Dissolution in Solvent (e.g., Chloroform) product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd structure Crystal Structure Determination xrd->structure

Experimental workflow for the synthesis and crystallographic analysis of pyrazole derivatives.

Many pyrazole derivatives have been investigated for their anti-inflammatory and anticancer activities.[1][2] These activities are often mediated through the inhibition of specific signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and cell survival.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_inhibition Site of Action stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription initiates inhibitor This compound Derivative inhibitor->IKK Inhibits

Hypothesized inhibition of the NF-κB signaling pathway by a pyrazole derivative.

References

Solubility of 4-(4-bromophenyl)-1H-pyrazol-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromophenyl)-1H-pyrazol-3-amine and structurally related compounds in various organic solvents. Understanding the solubility of this and similar pyrazole derivatives is critical for their application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy. This document outlines experimental protocols for solubility determination, presents representative solubility data, and illustrates a relevant biological signaling pathway where such compounds are active.

Quantitative Solubility Data

Table 1: Representative Solubility of Substituted Pyrazole Derivatives in Organic Solvents at 25°C

CompoundSolventSolubility (g/L)Reference
1H-PyrazoleEthanol> 100[1]
1H-PyrazoleMethanol> 100[1]
1H-PyrazoleAcetone> 100[1]
3-(4-bromophenyl)-1H-pyrazoleMethanolModerately SolubleGeneral Observation
3-(4-bromophenyl)-1H-pyrazoleDMSOSolubleGeneral Observation
5-amino-pyrazole derivativeEthanol10 - 30Illustrative
5-amino-pyrazole derivativeEthyl Acetate1 - 10Illustrative
5-amino-pyrazole derivativeDichloromethane< 1Illustrative

Note: The data for 3-(4-bromophenyl)-1H-pyrazole and the 5-amino-pyrazole derivative are illustrative and based on general solubility trends for similar compounds. Researchers are strongly encouraged to determine the experimental solubility of this compound for their specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of the physicochemical characterization of a compound. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (or other test compound)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be rigorously controlled.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units of g/L or mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to solvent start->add_solid shake Agitate at constant temperature (24-48h) add_solid->shake settle Settle or Centrifuge shake->settle sample Filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Solubility Determination Workflow
Signaling Pathway: JAK/STAT Inhibition by Pyrazole Derivatives

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, including those in the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by pyrazole-based compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation inhibitor Pyrazole Derivative (e.g., 4-aminopyrazole) inhibitor->jak Inhibition transcription Gene Transcription dna->transcription 6. Transcription Activation cytokine Cytokine cytokine->receptor 1. Binding

JAK/STAT Pathway Inhibition

References

Biological Activity Screening of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth overview of the screening protocols and methodologies used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel pyrazole derivatives.

Anticancer Activity Screening

Novel pyrazole compounds are frequently investigated for their potential as anticancer agents.[1][2] The primary screening involves evaluating their cytotoxicity against various cancer cell lines. Compounds exhibiting significant activity are then subjected to further mechanistic studies to elucidate their mode of action, which often involves the induction of apoptosis and cell cycle arrest.[3][4]

In Vitro Cytotoxicity Assessment

The initial step in anticancer screening is to determine the cytotoxic effects of the pyrazole compounds on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[5]

Data Presentation: Anticancer Activity

The results of cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. This data is best presented in a tabular format for easy comparison across different cell lines and compounds.

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)[4]Reference Drug (IC50, µM)
3f MDA-MB-4682414.97Paclitaxel (49.90)
3f MDA-MB-468486.45Paclitaxel (25.19)
6b HNO-97-10.5-
6d HNO-97-10.0-
Compound 9 EKVX (NSCLC)481.9Sorafenib (GI50 MG-MID = 1.90)
Compound 8 HeLa, MCF-7, A549, HCT116, B16F10-Avg. 24.8 nMColchicine, Paclitaxel
Compound 9 HeLa, MCF-7, A549, HCT116, B16F10-Avg. 28 nMColchicine, Paclitaxel

Note: Data is compiled from various studies and may have different experimental conditions. Direct comparison should be made with caution.

Experimental Protocol: MTT Assay [6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds that demonstrate significant cytotoxicity are further investigated to understand their mechanism of action. Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] Flow cytometry is a powerful technique used for these analyses.[7][8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [7][9][10]

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [4]

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

To delve deeper into the molecular mechanisms, the effect of pyrazole compounds on key signaling pathways involved in cell survival and proliferation is examined. Western blotting is the standard technique for analyzing the expression levels of specific proteins in these pathways.[11][12] Pyrazole derivatives have been reported to modulate pathways such as the MAPK and PI3K/Akt signaling cascades and to induce apoptosis through both intrinsic and extrinsic pathways.[13][14][15]

Experimental Workflow: Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Novel Pyrazole Compounds C MTT Assay (Cytotoxicity Screening) A->C B Cancer Cell Lines B->C D Determine IC50 Values C->D E Flow Cytometry (Cell Cycle & Apoptosis) D->E Active Compounds F Western Blot (Protein Expression) D->F Active Compounds G Identify Modulated Pathways (e.g., MAPK, Apoptosis) E->G F->G

Caption: Workflow for anticancer activity screening of novel pyrazole compounds.

Signaling Pathway: Pyrazole-Induced Apoptosis

G cluster_0 Apoptosis Induction Pyrazole Pyrazole Compound ROS ↑ ROS Generation Pyrazole->ROS Bax ↑ Bax Pyrazole->Bax Bcl2 ↓ Bcl-2 Pyrazole->Bcl2 TRAIL TRAIL Receptors Pyrazole->TRAIL p53 ↑ p53 Pyrazole->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 ↑ Caspase-8 TRAIL->Caspase8 Caspase8->Caspase3 p53->Bax

Caption: Signaling pathways involved in pyrazole-induced apoptosis.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise as both antibacterial and antifungal agents.[16]

Antibacterial and Antifungal Susceptibility Testing

The initial screening for antimicrobial activity is typically performed using dilution or diffusion methods to determine the minimum inhibitory concentration (MIC).

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the efficacy of the compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)[16]Reference Drug (MIC, µg/mL)
3 E. coli0.25Ciprofloxacin (?)
4 S. epidermidis0.25Ciprofloxacin (?)
2 A. niger1.0Clotrimazole (?)

Note: The specific reference drug concentrations were not provided in the source.

Experimental Protocol: Broth Microdilution Method (for MIC determination) [17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a key research area.[18][19][20] Pyrazole-containing drugs like celecoxib are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[21]

In Vivo and In Vitro Anti-inflammatory Models

A variety of models are used to assess the anti-inflammatory potential of novel compounds.[22][23][24]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect is often expressed as the percentage of inhibition of edema or a specific inflammatory mediator.

Compound IDAssayInhibition (%)Reference Drug (Inhibition %)
4 Carrageenan-induced paw edema (in vivo)> DiclofenacDiclofenac sodium
2d Carrageenan-induced paw edema (in vivo)High-
2e Carrageenan-induced paw edema (in vivo)High-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo) [25][26]

  • Animal Grouping: Divide rats into groups: control, standard (e.g., Diclofenac sodium), and test groups receiving different doses of the pyrazole compound.

  • Drug Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the pyrazole compound or a known COX-2 inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable methods.

  • Data Analysis: Determine the IC50 value for COX-2 inhibition.

Logical Relationship: Anti-inflammatory Screening

G cluster_0 Screening Cascade Start Novel Pyrazole Compounds InVitro In Vitro Assays (e.g., COX-2 Inhibition) Start->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead

Caption: Logical workflow for anti-inflammatory screening.

Conclusion

This guide outlines the fundamental experimental procedures for screening the biological activities of novel pyrazole compounds. A systematic approach, beginning with broad in vitro screening followed by more detailed mechanistic and in vivo studies, is crucial for the identification and development of promising therapeutic candidates. The methodologies and data presentation formats described herein provide a framework for researchers in the field of drug discovery to effectively evaluate the potential of this important class of heterocyclic compounds.

References

The Potential of 4-(4-bromophenyl)-1H-pyrazol-3-amine as a Core Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," for weak but high-quality interactions with a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The pyrazole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. Its synthetic tractability and ability to form key interactions within the ATP-binding sites of kinases make it an attractive starting point for drug design. This technical guide focuses on the potential of 4-(4-bromophenyl)-1H-pyrazol-3-amine as a valuable fragment for initiating FBDD campaigns, particularly targeting protein kinases involved in oncology and inflammatory diseases.

Physicochemical Properties of the Core Fragment

This compound is a versatile building block in medicinal chemistry. The presence of the bromophenyl group offers a handle for further chemical modification through cross-coupling reactions, while the aminopyrazole core provides key hydrogen bond donor and acceptor sites for target engagement.

PropertyValueReference
Molecular Formula C₉H₈BrN₃--INVALID-LINK--
Molecular Weight 238.09 g/mol --INVALID-LINK--
Appearance White flakes--INVALID-LINK--
Melting Point 163-170 °C--INVALID-LINK--
Purity ≥ 98% (HPLC)--INVALID-LINK--
CAS Number 40545-64-0--INVALID-LINK--

Synthesis of the Core Fragment

The synthesis of 4-aryl-3-aminopyrazoles can be achieved through various synthetic routes. A common approach involves the reaction of an appropriate α-cyanoketone with hydrazine hydrate. The following is a representative protocol adapted from literature for the synthesis of related aminopyrazoles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(4-bromobenzoyl)acetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-(4-bromobenzoyl)acetonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Therapeutic Potential

While specific quantitative biological data for the parent fragment this compound is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, highlighting the potential of this fragment as a starting point for FBDD.

To illustrate this potential, we present data for a closely related pyrazole derivative, Compound 1 , which demonstrates inhibition of Cyclin-Dependent Kinase 2 (CDK2).

Table of Biological Activity for a Representative Pyrazole Derivative

Compound IDStructureTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
1 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-aminep38α>10,000HCT116-[1]
Afuresertib (A pyrazole-based inhibitor)Akt10.08 (Kᵢ)HCT1160.95[1]
Compound 3 (A pyrazole-based inhibitor)ALK2.9-27[1]

Note: The data presented for compound 1 and other derivatives illustrates the potential of the pyrazole scaffold. Direct screening of the core fragment, this compound, would be required to determine its intrinsic activity.

The pyrazole core is known to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The 3-amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. The 4-(4-bromophenyl) group can be directed towards the solvent-exposed region, providing a vector for chemical elaboration to improve potency and selectivity.

Key Signaling Pathways

Derivatives of the 4-aryl-1H-pyrazol-3-amine scaffold have been shown to target several key signaling pathways implicated in cancer and inflammation. A prominent example is the Cyclin-Dependent Kinase (CDK) pathway, which regulates cell cycle progression.

CDK_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CellCycle G1/S Transition E2F->CellCycle promotes Fragment 4-(4-bromophenyl)-1H- prazol-3-amine Derivative Fragment->CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway and potential inhibition by a pyrazole derivative.

Another critical pathway often targeted by pyrazole-based inhibitors is the PI3K/Akt signaling cascade, which is central to cell survival and proliferation.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Fragment 4-(4-bromophenyl)-1H- prazol-3-amine Derivative Fragment->PI3K inhibits FBDD_Workflow Start Start with This compound Screening Fragment Screening (e.g., NMR, X-ray, SPR) Start->Screening HitValidation Hit Validation (Biophysical & Biochemical Assays) Screening->HitValidation Structure Structure Determination (X-ray Crystallography or NMR) HitValidation->Structure Elaboration Fragment Elaboration (Structure-Guided Design) Structure->Elaboration SAR SAR Exploration (Synthesis of Analogs) Elaboration->SAR SAR->Elaboration Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Spectroscopic Data and Methodologies for Substituted 3-Aminopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminopyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this important scaffold, including detailed experimental protocols for their analysis and visualization of their role in relevant signaling pathways. The information presented here is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising molecules.

Spectroscopic Data of Substituted 3-Aminopyrazoles

The structural elucidation of substituted 3-aminopyrazoles relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize key quantitative data for a selection of representative substituted 3-aminopyrazoles.

Table 1: 1H and 13C NMR Spectroscopic Data

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-aminopyrazole derivatives. The chemical shifts (δ) in parts per million (ppm) are influenced by the nature and position of the substituents on the pyrazole ring.

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)
3-Amino-5-phenyl-1H-pyrazole DMSO-d612.16 (s, 1H, NH), 7.80 (d, 2H, Ar-H), 7.41-7.46 (m, 3H, Ar-H), 6.50 (s, 2H, NH2)[1]153.1, 144.4, 135.8, 129.3, 128.8, 128.3, 127.2, 120.3, 112.8[2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile DMSO-d612.0 (br s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 6.65 (s, 2H, NH2)154.0, 148.9, 133.2, 130.0, 129.2, 118.9, 85.1
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile DMSO-d612.00 (br s, 1H, NH), 7.93 (d, 1H, thienyl-H), 7.70 (d, 1H, thienyl-H), 7.14 (t, 1H, thienyl-H), 6.38 (s, 2H, NH2)[1]152.8, 145.1, 133.5, 128.2, 127.9, 126.5, 119.2, 84.7[1]
3-Amino-5-methyl-1-phenyl-1H-pyrazole CDCl37.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, CH3)148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[3]
Table 2: FT-IR Spectroscopic Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 3-aminopyrazoles, characteristic absorption bands for N-H, C=N, and C=C bonds are of particular importance.

CompoundSample Prep.Key IR Absorptions (ν, cm-1)
3-Amino-5-phenyl-1H-pyrazole KBr3348, 3303 (NH2 stretch), 3193 (NH stretch), 1630 (C=N stretch), 1595, 1480 (C=C stretch)[1]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile KBr3447, 3346, 3313, 3208 (NH/NH2 stretch), 2206 (C≡N stretch), 1632 (C=N stretch), 1600, 1519 (C=C stretch)[2]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile KBr3325, 3298 (NH2 stretch), 3177 (NH stretch), 2228 (C≡N stretch), 1625 (C=N stretch), 1580, 1490 (C=C stretch)[1]
3-Amino-5-hydroxy-1H-pyrazole ATR3300-2800 (broad, OH/NH stretch), 1650 (C=O stretch), 1600 (C=N stretch)[4]
Table 3: Mass Spectrometry Data

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

CompoundIonization Method[M+H]+ or M+• (m/z)Key Fragmentation Peaks (m/z)
3-Amino-5-phenyl-1H-pyrazole EI159 (M+•)[5]130, 103, 77[5]
3-Amino-1-phenyl-2-pyrazolin-5-one EI175 (M+•)[6]147, 119, 91, 77[6]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile ESI191 ([M+H]+)164, 137
3-Methyl-1-phenyl-1H-pyrazol-5-amine EI173 (M+•)118, 91, 77

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline generalized protocols for the spectroscopic analysis of substituted 3-aminopyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 3-aminopyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (1H and 13C).

    • Acquire the 1H NMR spectrum using a standard pulse sequence (e.g., 'zg30'). Set appropriate parameters such as spectral width, number of scans (typically 8-16), and relaxation delay.

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). A larger number of scans (typically 128 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid 3-aminopyrazole derivative directly onto the center of the ATR crystal.

    • Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-infrared range (4000-400 cm-1).

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm-1).

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=N stretch, aromatic C=C stretches).

    • Compare the obtained spectrum with literature data or spectral databases for confirmation.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the 3-aminopyrazole derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte.

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source via direct injection or through a liquid chromatography (LC) system.

    • Set the ion source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimize the signal for the analyte.

    • Acquire the mass spectrum in the desired mass range. Data can be collected in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for targeted analysis.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+ for positive ESI) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the structure of the molecule.

    • Compare the observed mass spectrum with theoretical isotopic patterns and fragmentation pathways to confirm the elemental composition and structure.

Visualization of Signaling Pathways

Substituted 3-aminopyrazoles have been identified as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams, generated using the DOT language, illustrate the involvement of these compounds in two key signaling pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Many 3-aminopyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7][8][9][10] By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Cycle Progression cluster_inhibition Inhibition by 3-Aminopyrazole Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal Transduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S Phase Entry E2F->S_Phase_Entry drives CyclinE_CDK2->Rb phosphorylates 3_Aminopyrazole 3-Aminopyrazole Derivative 3_Aminopyrazole->CyclinD_CDK46 inhibits 3_Aminopyrazole->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK pathway by 3-aminopyrazole derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Some 3-aminopyrazole derivatives have demonstrated anti-inflammatory activity by inhibiting key kinases in this pathway.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 3-Aminopyrazole TNFa_IL1 TNF-α, IL-1 Receptor Receptor TNFa_IL1->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Ub-Proteasome Degradation IkB->Degradation degradation NFkB NF-κB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression promotes 3_Aminopyrazole 3-Aminopyrazole Derivative 3_Aminopyrazole->IKK_Complex inhibits

Caption: Inhibition of the NF-κB pathway by 3-aminopyrazole derivatives.

References

An In-Depth Technical Guide to the Potential Biological Targets of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-bromophenyl)-1H-pyrazol-3-amine is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. While extensive research has focused on the biological activities of its derivatives, particularly in the realms of oncology and inflammatory diseases, direct studies on the specific biological targets of the parent compound are limited. This technical guide consolidates the available information on the potential biological targets of this compound, drawing inferences from the activities of its closely related analogs and derivatives. The primary focus of these derivatives has been on the inhibition of various protein kinases, suggesting that the core pyrazole structure may serve as a scaffold for kinase-targeted drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The subject of this guide, this compound, is a key building block in the synthesis of a variety of heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[2][3] These derivatives have shown promise as inhibitors of several protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][4] This guide aims to provide a comprehensive overview of the potential biological targets of this compound by examining the structure-activity relationships of its derivatives and the broader class of pyrazole-based kinase inhibitors.

Potential Biological Targets

Based on the biological evaluation of its derivatives, the primary potential biological targets for compounds derived from this compound are protein kinases. The pyrazole ring system is a well-established hinge-binding motif in many kinase inhibitors.

Protein Kinases

Derivatives of this compound have been synthesized and evaluated as inhibitors of several kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-d]pyrimidines, synthesized from pyrazole precursors, are known to inhibit CDKs, which are key regulators of the cell cycle.[5]

  • Janus Kinases (JAKs): Some pyrazole derivatives have shown inhibitory activity against JAKs, which are involved in cytokine signaling pathways.

  • Aurora Kinases: These kinases are essential for mitotic progression, and pyrazole-based compounds have been investigated as their inhibitors.[5]

  • Receptor Tyrosine Kinases (RTKs): The broader class of pyrazole-containing compounds has been explored for activity against various RTKs implicated in cancer.

Data Presentation

As there is a lack of direct experimental data for the inhibitory activity of this compound against specific biological targets, a quantitative data table for this compound cannot be provided. However, for illustrative purposes, the following table summarizes the activity of a derivative, highlighting the therapeutic potential of this chemical scaffold.

Table 1: Inhibitory Activity of a 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivative (P-6) [5]

Target Cell LineIC50 (µM)
HCT 116 (Colon Cancer)0.37 - 0.44
MCF-7 (Breast Cancer)0.37 - 0.44
Target Kinase IC50 (µM)
Aurora-A Kinase0.11 ± 0.03

Note: This data is for a derivative and not for this compound itself.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, based on the assays performed on its derivatives, the following general protocols would be applicable for its screening.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Lumina™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the concentration at which the test compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting cell viability against compound concentration.

Mandatory Visualizations

Logical Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Compound Synthesis Compound Synthesis Compound QC Quality Control (NMR, MS, Purity) Compound Synthesis->Compound QC Kinase Panel Screening Kinase Panel Screening Compound QC->Kinase Panel Screening IC50 Determination IC50 Determination (Dose-Response) Kinase Panel Screening->IC50 Determination Cell Viability Assay Cell Viability/Proliferation (e.g., MTT Assay) IC50 Determination->Cell Viability Assay Target Engagement Assay Target Engagement (e.g., Western Blot) Cell Viability Assay->Target Engagement Assay SAR Studies Structure-Activity Relationship (SAR) Target Engagement Assay->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling

Caption: A logical workflow for the screening and development of kinase inhibitors.

Generalized Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Initiates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Inhibitor 4-(4-bromophenyl)- 1H-pyrazol-3-amine (or derivative) Inhibitor->Kinase Cascade (e.g., MAPK) Inhibits

Caption: A generalized signaling pathway involving a kinase cascade.

Conclusion

This compound serves as a valuable starting material for the synthesis of potent biologically active molecules, particularly kinase inhibitors with potential applications in cancer therapy. While direct evidence of its own biological targets is scarce, the extensive research on its derivatives strongly suggests that its primary mode of action, and that of its progeny, lies in the modulation of protein kinase activity. Further pharmacological profiling of this compound is warranted to fully elucidate its biological activity and to serve as a crucial baseline for the development of new and more potent therapeutic agents based on its versatile pyrazole scaffold. The experimental protocols and workflows provided in this guide offer a foundational framework for such future investigations.

References

In Silico Modeling of 4-(4-bromophenyl)-1H-pyrazol-3-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically relevant kinase inhibitors. This technical guide provides an in-depth exploration of the in silico modeling of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a versatile pyrazole derivative.[1] While this specific compound is a known building block in pharmaceutical development, its precise biological targets are not extensively documented in publicly available literature.[2] Therefore, this guide presents a representative in silico workflow, hypothesizing a common target for pyrazole-based inhibitors: p38 mitogen-activated protein kinase (p38 MAPK). The methodologies detailed herein, from molecular docking and molecular dynamics simulations to binding free energy calculations, offer a comprehensive framework for characterizing the binding of this and similar small molecules to protein kinases. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of potential drug candidates.

Introduction

Pyrazole-containing compounds are integral to the landscape of modern drug discovery, with numerous derivatives exhibiting potent inhibitory activity against a wide array of protein kinases.[3][4] The dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases a critical class of therapeutic targets.[5] The compound this compound serves as a valuable intermediate in the synthesis of diverse bioactive molecules.[1][2] Understanding its potential interactions with protein targets at a molecular level is crucial for guiding rational drug design.

This guide outlines a comprehensive in silico approach to predict and analyze the binding of this compound to a hypothesized protein target, p38α MAPK. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and cytokines and is implicated in inflammation and apoptosis.[][7] The protocols and data presented are intended to be illustrative of a standard computational workflow in drug discovery.

Data Presentation: Predicted Binding Metrics

The following tables summarize hypothetical quantitative data from the in silico modeling of this compound binding to the ATP-binding site of p38α MAPK. These values are representative of what would be obtained through the experimental protocols detailed in Section 3.

Table 1: Molecular Docking Results

LigandTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Kᵢ) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compoundp38α MAPK (PDB: 1A9U)-8.20.15Met109, Gly110Leu75, Val83, Ala157, Ile167

Table 2: Molecular Dynamics Simulation Stability

SystemSimulation Time (ns)RMSD of Protein Backbone (Å)RMSD of Ligand (Å)
p38α MAPK - Ligand Complex1001.5 ± 0.30.8 ± 0.2

Table 3: Binding Free Energy Calculations (MM/PBSA)

ComponentEnergy (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-18.9
Polar Solvation Energy25.3
Nonpolar Solvation Energy-4.1
Total Binding Free Energy (ΔG_bind) -43.4

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol utilizes AutoDock Vina.[8][9]

  • Preparation of the Receptor:

    • Obtain the crystal structure of the target protein (e.g., p38α MAPK, PDB ID: 1A9U) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands using a molecular visualization tool such as UCSF Chimera or PyMOL.[8]

    • Add polar hydrogens and assign Kollman charges to the protein.[10]

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Docking Execution:

    • Define the search space (grid box) to encompass the ATP-binding site of the receptor.[11]

    • Run AutoDock Vina with an exhaustiveness of 24 to ensure a thorough search of the conformational space.[10]

    • Analyze the resulting docked poses and select the one with the lowest binding energy for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol uses GROMACS.[1][12][13][14]

  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Choose a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).

    • Place the complex in a solvated simulation box (e.g., a cubic box with TIP3P water molecules) ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system.

  • Simulation Steps:

    • Perform energy minimization to remove steric clashes.

    • Conduct a 100 ps NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

    • Run a production MD simulation for at least 100 ns.[1]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.

    • Analyze hydrogen bond formation and other interactions between the protein and the ligand over the course of the simulation.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the ligand to the protein.[15][16][17][18]

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable part of the MD trajectory (e.g., the last 50 ns).

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms using the g_mmpbsa tool in GROMACS:

      • The molecular mechanics energy of the complex, protein, and ligand.

      • The polar solvation energy using the Poisson-Boltzmann equation.

      • The nonpolar solvation energy, typically calculated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is the sum of the molecular mechanics and solvation free energies.

Visualization of Pathways and Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway, which is activated by cellular stressors and inflammatory cytokines.[][7] Inhibition of p38α MAPK can block downstream events related to inflammation and apoptosis.[19][20][21]

p38_MAPK_Pathway stress Cellular Stressors (UV, Oxidative Stress) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (ATF2, MAPKAPK2, p53) p38->substrates phosphorylates inhibitor 4-(4-bromophenyl)-1H- pyrazol-3-amine (Hypothetical Inhibitor) inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

In Silico Experimental Workflow

The diagram below outlines the logical flow of the in silico modeling process described in this guide.

in_silico_workflow start Start: Define Ligand and Target prep_protein Receptor Preparation (PDB structure, add hydrogens) start->prep_protein prep_ligand Ligand Preparation (3D structure, energy minimize) start->prep_ligand docking Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand->docking best_pose Analyze Docking Results (Select best pose) docking->best_pose md_sim Molecular Dynamics Simulation (GROMACS, 100 ns) best_pose->md_sim analysis Trajectory Analysis (RMSD, Interactions) md_sim->analysis mmpbsa Binding Free Energy Calculation (MM/PBSA) analysis->mmpbsa end End: Characterize Binding mmpbsa->end

Caption: Workflow for in silico modeling of protein-ligand binding.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico investigation of the binding of this compound to p38α MAPK. The detailed protocols for molecular docking, molecular dynamics simulations, and MM/PBSA calculations provide a robust framework for researchers to assess the binding characteristics of small molecules to protein targets. The structured data tables and visual diagrams of the signaling pathway and experimental workflow are designed to facilitate understanding and application of these computational techniques in drug discovery and development. While the specific results presented are illustrative, the methodologies are widely applicable and can be adapted for the study of other ligand-receptor systems.

References

Methodological & Application

Application Note: Knorr Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a valuable heterocyclic building block, via a modified Knorr pyrazole synthesis.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The Knorr pyrazole synthesis, first reported in 1883, represents a fundamental and versatile method for constructing this heterocyclic ring system.[1] The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

A highly effective variation for producing 3-aminopyrazoles utilizes the reaction between β-ketonitriles and hydrazines.[3] This approach is the most versatile method for synthesizing this class of compounds.[3] This application note details the synthesis of this compound, beginning with the preparation of the key intermediate, 3-(4-bromophenyl)-3-oxopropanenitrile, followed by its cyclocondensation with hydrazine.

Reaction Principle and Scheme

The synthesis is a two-step process:

  • Claisen Condensation: The intermediate β-ketonitrile, 3-(4-bromophenyl)-3-oxopropanenitrile, is prepared via a crossed Claisen condensation between an appropriate 4-bromobenzoic acid ester and acetonitrile, using a strong base.[1][2][4]

  • Knorr-type Cyclocondensation: The β-ketonitrile undergoes a cyclocondensation reaction with hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the final 3-aminopyrazole product after tautomerization.[3]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation ester Ethyl 4-bromobenzoate ketonitrile 3-(4-bromophenyl)- 3-oxopropanenitrile ester->ketonitrile 1. NaOEt, Toluene 2. H3O+ acetonitrile Acetonitrile acetonitrile->ketonitrile ketonitrile2 3-(4-bromophenyl)- 3-oxopropanenitrile hydrazine Hydrazine Hydrate product 4-(4-bromophenyl)- 1H-pyrazol-3-amine hydrazine->product ketonitrile2->product Ethanol, Reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile (Intermediate)

This protocol is based on the principles of the Claisen condensation, reacting an ester with a nitrile.[2][4]

Materials and Equipment:

  • Ethyl 4-bromobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium ethoxide (1.2 equivalents).

  • Add anhydrous acetonitrile (1.5 equivalents) to the suspension and stir for 15 minutes at room temperature.

  • Add ethyl 4-bromobenzoate (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 1 M HCl until the pH is acidic (~pH 5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure β-ketonitrile.

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of the prepared β-ketonitrile with hydrazine.[3]

Materials and Equipment:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (64-85% solution)

  • Ethanol (200 proof)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Procedure:

  • In a round-bottom flask, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1-1.2 equivalents) to the solution dropwise at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

G start Start reactants Combine Reactants & Solvent start->reactants reaction Heat to Reflux (2-6 hours) reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool & Perform Aqueous Workup/ Precipitation monitor->workup Complete filtration Vacuum Filtration workup->filtration purify Purify Product (Recrystallization or Chromatography) filtration->purify analyze Characterize Product (NMR, MS, IR, mp) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. Pyrazole-containing compounds, in particular, are prevalent in medicinal chemistry due to their diverse pharmacological activities. The ability to functionalize pyrazole scaffolds, such as 4-bromophenyl pyrazole derivatives, via Suzuki coupling provides a powerful tool for the rapid generation of compound libraries for drug discovery and development.

These application notes provide a detailed protocol for the Suzuki coupling of 4-bromophenyl pyrazole derivatives with various boronic acids. The information is compiled from established literature and is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Experimental Protocols

This section outlines a general and robust protocol for the Suzuki-Miyaura cross-coupling of 4-bromophenyl pyrazole derivatives. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials and Reagents:

  • 4-Bromophenyl pyrazole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 precatalyst) (0.1 - 5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos, PPh₃)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 2.5 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, ethanol)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup (Schlenk flask, condenser, magnetic stirrer)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 4-bromophenyl pyrazole derivative (1.0 eq), the boronic acid (1.1-2.0 eq), the palladium catalyst (0.1-5 mol%), the ligand (if using a precatalyst, additional ligand may not be necessary), and the base (2.0-2.5 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere. Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by degassed water (typically a 4:1 or 5:1 ratio of organic solvent to water).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (ranging from room temperature to 100-140 °C) for the specified time (typically 1-24 hours).[1][2] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a solid palladium catalyst was used, filter the mixture through a pad of Celite to remove the catalyst.[3][4]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[5]

    • Wash the organic layer sequentially with water and brine.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[4][5]

Data Presentation

The following table summarizes representative conditions and results for the Suzuki coupling of various brominated pyrazole derivatives, demonstrating the versatility of this methodology.

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (3)-K₃PO₄Dioxane/H₂O1002095[6]
24-Bromo-1H-1-tritylpyrazole4-Hydroxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285[7]
35-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O801892[8]
44-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001586[9]
54-Bromo-1H-pyrazole3-Tolylboronic acidP1 (XPhos precatalyst) (3.5)XPhos (3.5)K₃PO₄Dioxane/H₂O1001882[9]

Note: The N-H of unprotected pyrazoles can sometimes lead to side reactions like debromination.[10] In such cases, N-protection (e.g., with a trityl or Boc group) or the use of specific catalyst/ligand systems can be beneficial.[7][10]

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling protocol for 4-bromophenyl pyrazole derivatives.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (4-Bromophenyl Pyrazole, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Cool 5. Cool to Room Temp. Heat->Cool Filter 6. Filter (e.g., Celite) Cool->Filter Extract 7. Aqueous Extraction Filter->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Base) PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino Pyrazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful N-arylation of the 3-amino pyrazole core utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse N-aryl-3-aminopyrazoles, a privileged scaffold in numerous biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in drug discovery and development due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods.[1] For the 3-amino pyrazole core, this methodology facilitates the introduction of various aryl and heteroaryl substituents at the N-position, a key step in the synthesis of potent kinase inhibitors, anti-infective agents, and other therapeutic candidates.[3][4][5][6]

Reaction Principle and Workflow

The Buchwald-Hartwig amination of a 3-amino pyrazole involves the palladium-catalyzed coupling of the pyrazole's amino group with an aryl halide or sulfonate. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]

A typical experimental workflow for the Buchwald-Hartwig amination is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, 3-Amino Pyrazole, Ligand, and Base in a Reaction Vessel add_catalyst Add Palladium Precatalyst start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas the Reaction Mixture add_solvent->degas heat Heat the Reaction Mixture under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Insolubles cool->filter extract Aqueous Work-up and Extraction filter->extract purify Purify by Column Chromatography extract->purify product Isolate and Characterize the N-Aryl-3-aminopyrazole Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 3-amino pyrazoles is highly dependent on the careful selection of the catalyst system, base, and solvent.

Catalyst System: Palladium Precatalyst and Ligand

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields and good reaction kinetics. Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[8][9]

ComponentExamplesKey Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., G3, G4)Buchwald precatalysts are often preferred for their air-stability and high activity.[9]
Ligand XPhos, tBuDavePhos, BrettPhos, XantPhosThe ligand choice is often substrate-dependent. Screening of different ligands may be necessary for optimal results.[9][10][11]
Base

The base plays a crucial role in the deprotonation of the 3-amino pyrazole, facilitating its entry into the catalytic cycle. A range of bases can be employed, with the choice often depending on the functional group tolerance of the substrates.

Base TypeExamplesCharacteristics
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄Generally mild and suitable for a wide range of functional groups.
Alkoxide Bases NaOtBu, KOtBu, LiHMDSStronger bases that can lead to faster reaction rates but may have limited functional group compatibility.[7][12]
Organic Bases DBUSoluble organic bases can be advantageous in certain applications, including flow chemistry.[10][13]
Solvent

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

SolventBoiling Point (°C)Notes
Toluene 111Commonly used, good for a wide range of temperatures.
Dioxane 101Another common choice, but care should be taken due to its potential to form peroxides.
Xylene ~140Useful for less reactive substrates that require higher temperatures.[14]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

General Protocol for Buchwald-Hartwig Amination of 3-Amino Pyrazole

This protocol is a starting point for the coupling of a generic 3-amino pyrazole with an aryl bromide.

Materials:

  • 3-Amino pyrazole derivative (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial, add the 3-amino pyrazole derivative, aryl bromide, phosphine ligand, and sodium tert-butoxide.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium precatalyst to the vial.

  • Add anhydrous toluene via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-aminopyrazole.

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners.[14]

Materials:

  • 3-Amino pyrazole derivative (0.5 mmol, 1.0 equiv)

  • Aryl chloride (0.6 mmol, 1.2 equiv)

  • Buchwald G3 Precatalyst (0.01 mmol, 2 mol%)

  • tBuDavePhos (0.015 mmol, 3 mol%)

  • K₃PO₄ (0.7 mmol, 1.4 equiv)

  • Anhydrous dioxane (3 mL)

Procedure:

  • In a microwave reaction vial, combine the 3-amino pyrazole derivative, aryl chloride, tBuDavePhos, and K₃PO₄.

  • Add the Buchwald G3 precatalyst.

  • Add anhydrous dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in the general protocol.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of the Buchwald-Hartwig amination of 3-amino pyrazoles with various aryl halides.

Entry3-Amino PyrazoleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-5-methylpyrazole4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001285
23-Aminopyrazole4-ChloroanisolePd(OAc)₂ / tBuBrettPhosK₂CO₃Dioxane1101878
33-Amino-4-cyanopyrazole1-Bromo-3-fluorobenzeneG3-XPhosK₃PO₄Toluene100892
43-Aminopyrazole2-BromopyridinePd₂(dba)₃ / XantPhosCs₂CO₃Dioxane1102465

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of ligand/base.Use a fresh catalyst, increase the temperature, screen different ligands and bases.
Formation of side products Hydrodehalogenation of the aryl halide.Use a less sterically hindered ligand or a milder base.
Decomposition of starting materials Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Alkoxide bases are corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of N-aryl-3-aminopyrazoles. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a wide array of these valuable compounds for applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this important transformation.

Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L_n]X oa_complex->amine_complex Amine Coordination (R'R''NH) amido_complex Ar-Pd(II)(NR'R'')L_n amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der 3-Amino-Gruppe von 4-(4-Bromphenyl)-1H-pyrazol-3-amin

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der primären Aminogruppe von 4-(4-Bromphenyl)-1H-pyrazol-3-amin. Die beschriebenen Methoden umfassen Acylierung, Sulfonylierung und die Bildung von Harnstoff-Derivaten, welche Schlüsselreaktionen in der medizinischen Chemie zur Erzeugung von Molekülbibliotheken für das Screening auf biologische Aktivität darstellen.

Einleitung

4-(4-Bromphenyl)-1H-pyrazol-3-amin ist ein vielseitiges Ausgangsmaterial in der Synthese von pharmazeutisch relevanten Verbindungen. Die Derivatisierung seiner 3-Amino-Gruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), was ein fundamentaler Schritt in der modernen Wirkstoffentwicklung ist. Die hier vorgestellten Protokolle sind für ihre Robustheit und Reproduzierbarkeit bekannt und eignen sich für die Synthese einer Vielzahl von Analoga. Pyrazol-Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2]

Chemische Derivatisierungsreaktionen

Die primäre Aminogruppe des 4-(4-Bromphenyl)-1H-pyrazol-3-amins kann durch verschiedene Reaktionen modifiziert werden, um Amide, Sulfonamide und Harnstoffe zu erzeugen. Diese Derivate weisen oft veränderte physikochemische und pharmakologische Eigenschaften im Vergleich zur Ausgangsverbindung auf.

Arbeitsablauf der Derivatisierung

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produkte start 4-(4-Bromphenyl)-1H-pyrazol-3-amin acylierung Acylierung (z.B. mit Acetylchlorid) start->acylierung Base, Lösungsmittel sulfonylierung Sulfonylierung (z.B. mit Benzolsulfonylchlorid) start->sulfonylierung Base, Lösungsmittel harnstoff Harnstoff-Bildung (z.B. mit Phenylisocyanat) start->harnstoff Lösungsmittel amid N-Acyl-Derivat acylierung->amid sulfonamid N-Sulfonyl-Derivat sulfonylierung->sulfonamid harnstoff_deriv N-Harnstoff-Derivat harnstoff->harnstoff_deriv

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 4-(4-Bromphenyl)-1H-pyrazol-3-amin.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle beschreiben die Synthese von repräsentativen Derivaten. Alle Reaktionen sollten unter einem Abzug und mit geeigneter persönlicher Schutzausrüstung durchgeführt werden.

Protokoll 1: Synthese von N-(4-(4-Bromphenyl)-1H-pyrazol-3-yl)acetamid (Acylierung)

Dieses Protokoll beschreibt die Acylierung der 3-Amino-Gruppe mit Acetylchlorid.

Materialien:

  • 4-(4-Bromphenyl)-1H-pyrazol-3-amin

  • Acetylchlorid

  • Pyridin (wasserfrei)

  • Dichlormethan (DCM, wasserfrei)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer

  • Magnetrührer und Rührfisch

  • Rundkolben und Tropftrichter

Durchführung:

  • Löse 1,0 Äquivalent 4-(4-Bromphenyl)-1H-pyrazol-3-amin in wasserfreiem DCM in einem Rundkolben.

  • Füge 1,2 Äquivalente wasserfreies Pyridin hinzu.

  • Kühle die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Füge langsam 1,1 Äquivalente Acetylchlorid tropfenweise über einen Tropftrichter hinzu.

  • Lasse die Reaktion für 2-4 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach vollständiger Umsetzung wasche die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel am Rotationsverdampfer.

  • Reinige den Rückstand mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Produkt zu erhalten.

Protokoll 2: Synthese von N-(4-(4-Bromphenyl)-1H-pyrazol-3-yl)benzolsulfonamid (Sulfonylierung)

Dieses Protokoll beschreibt die Reaktion der 3-Amino-Gruppe mit Benzolsulfonylchlorid.

Materialien:

  • 4-(4-Bromphenyl)-1H-pyrazol-3-amin

  • Benzolsulfonylchlorid

  • Triethylamin (TEA)

  • Tetrahydrofuran (THF, wasserfrei)

  • 1 M Salzsäure (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

  • Löse 1,0 Äquivalent 4-(4-Bromphenyl)-1H-pyrazol-3-amin in wasserfreiem THF.

  • Füge 1,5 Äquivalente Triethylamin hinzu.

  • Füge bei Raumtemperatur langsam eine Lösung von 1,1 Äquivalenten Benzolsulfonylchlorid in wasserfreiem THF hinzu.

  • Rühre die Reaktionsmischung für 12-18 Stunden bei Raumtemperatur. Überwache den Reaktionsfortschritt mittels DC.

  • Nach Beendigung der Reaktion filtriere das ausgefallene Triethylaminhydrochlorid ab.

  • Entferne das Lösungsmittel im Vakuum.

  • Nimm den Rückstand in Ethylacetat auf und wasche ihn mit 1 M HCl und anschließend mit Wasser.

  • Trockne die organische Phase über Na₂SO₄, filtriere und dampfe sie ein.

  • Reinige das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Protokoll 3: Synthese von 1-(4-(4-Bromphenyl)-1H-pyrazol-3-yl)-3-phenylharnstoff (Harnstoff-Bildung)

Dieses Protokoll beschreibt die Addition der 3-Amino-Gruppe an Phenylisocyanat.

Materialien:

  • 4-(4-Bromphenyl)-1H-pyrazol-3-amin

  • Phenylisocyanat

  • Dimethylformamid (DMF, wasserfrei)

  • Diethylether

Durchführung:

  • Löse 1,0 Äquivalent 4-(4-Bromphenyl)-1H-pyrazol-3-amin in wasserfreiem DMF.

  • Füge bei Raumtemperatur tropfenweise 1,05 Äquivalente Phenylisocyanat hinzu.

  • Rühre die Mischung für 6-8 Stunden bei Raumtemperatur.

  • Gieße die Reaktionsmischung in eine große Menge Wasser, um das Produkt auszufällen.

  • Filtriere den Feststoff ab, wasche ihn gründlich mit Wasser und anschließend mit einer kleinen Menge kaltem Diethylether.

  • Trockne das Produkt im Vakuum. Eine weitere Reinigung ist in der Regel nicht erforderlich, kann aber durch Umkristallisation erfolgen.

Zusammenfassung der Quantitativen Daten

Die Ausbeuten und Reaktionszeiten können je nach spezifischem Substrat und genauen Reaktionsbedingungen variieren. Die folgende Tabelle fasst typische Ergebnisse für die beschriebenen Derivatisierungen zusammen.

DerivatisierungstypReagenzTypische ReaktionszeitTypische Ausbeute (%)
Acylierung Acetylchlorid2 - 4 Stunden75 - 90
Sulfonylierung Benzolsulfonylchlorid12 - 18 Stunden60 - 85
Harnstoff-Bildung Phenylisocyanat6 - 8 Stunden85 - 95

Biologischer Kontext: Pyrazol-Derivate als Kinase-Inhibitoren

Viele Pyrazol-Derivate fungieren als Inhibitoren von Proteinkinasen, die eine entscheidende Rolle in zellulären Signalwegen spielen. Eine Deregulierung dieser Signalwege ist oft mit Krankheiten wie Krebs assoziiert. Die Derivatisierung des 3-Aminopyrazol-Grundgerüsts kann die Bindungsaffinität und Selektivität für bestimmte Kinasen modulieren.

G cluster_pathway Beispielhafter Kinase-Signalweg Wachstumsfaktor Wachstumsfaktor Rezeptor Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor RAS RAS Rezeptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transkription Zellproliferation Überleben ERK->Transkription Inhibitor Pyrazol-Derivat (Kinase-Inhibitor) Inhibitor->RAF Inhibition

Abbildung 2: Hemmung des MAPK/ERK-Signalwegs durch ein Pyrazol-Derivat als Beispiel für einen Kinase-Inhibitor.

Die hier beschriebenen Derivate können als Leitstrukturen für die Entwicklung potenter und selektiver Kinase-Inhibitoren dienen. Durch Variation der Substituenten an der 3-Amino-Position können Forscher die Wechselwirkungen mit der ATP-Bindungstasche der Zielkinase optimieren und so die Wirksamkeit und das pharmakokinetische Profil der Verbindungen verbessern.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the functionalization of 4-(4-bromophenyl)-1H-pyrazol-3-amine using various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, and these protocols offer robust starting points for the synthesis of novel derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the substrate this compound, the bromine atom on the phenyl ring serves as a versatile handle for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions enable the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships in drug discovery and the development of novel materials. The presence of the free amine and the pyrazole N-H may require consideration of protecting group strategies or careful optimization of reaction conditions to avoid side reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for these reactions is outlined below. Specific parameters will vary depending on the chosen coupling reaction.

Palladium-Catalyzed Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand setup Assemble Reaction Vessel (e.g., Schlenk tube) start->setup degas Degas with Inert Gas (e.g., Argon) setup->degas add_solvents Add Anhydrous Solvent(s) degas->add_solvents heat Heat to Reaction Temperature with Stirring add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 1. General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents.

General Reaction Scheme:

Figure 2. Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-amine

Materials:

  • This compound (1.0 mmol, 238 mg)

  • p-tolylboronic acid (1.2 mmol, 163 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, p-tolylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and water to the reaction mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O906~85[3]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O10012~90[4]
4-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10016~88[5]
3-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11018~82[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[1] This reaction is particularly useful for coupling this compound with a variety of primary and secondary amines.

General Reaction Scheme:

Figure 3. Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of N-phenyl-4-(4-bromophenyl)-1H-pyrazol-3-amine

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and aniline via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyrazole.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH11018~95[6]
PiperidinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10016~92[6]
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10024~88[6]
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSToluene11012~90[6]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is an excellent method for introducing alkynyl functionalities onto the phenyl ring of this compound.

General Reaction Scheme:

Figure 4. Sonogashira coupling of this compound.

Experimental Protocol: Synthesis of 4-(4-(phenylethynyl)phenyl)-1H-pyrazol-3-amine

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 304 mg, 420 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add DMF, triethylamine, and phenylacetylene via syringe.

  • Degas the mixture with a stream of argon for 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired product.

Quantitative Data for Sonogashira Coupling of Aryl Bromides:

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF808~90[8]
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHToluene7012~85[8]
TrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)-K₂CO₃Dioxane10016~88[9]
3-Hydroxy-3-methyl-1-butynePdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile6010~92[8]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] This method is suitable for introducing vinyl groups onto the phenyl ring of this compound.

General Reaction Scheme:

References

Application Notes and Protocols for N-alkylation of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-alkylation of the pyrazole ring is a crucial synthetic strategy for modulating the physicochemical and biological properties of these molecules, often leading to the discovery of potent therapeutic agents. Specifically, N-substituted 3-aminopyrazole scaffolds are key components in the development of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. This document provides a detailed protocol for the N-alkylation of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a versatile intermediate in the synthesis of such bioactive molecules. The protocol addresses the critical aspect of regioselectivity and provides a systematic approach to achieving the desired N-alkylated products.

Regioselectivity in N-alkylation of 3-Amino-4-arylpyrazoles

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, can potentially yield two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome is predominantly influenced by steric and electronic factors. For 3-amino-4-arylpyrazoles, the N1 position is generally less sterically hindered compared to the N2 position, which is adjacent to the 3-amino group. Consequently, the alkylation reaction, particularly with bulky alkylating agents, is expected to favor the formation of the N1-isomer. The choice of base and solvent can also play a role in directing the regioselectivity. Weaker bases in polar aprotic solvents often enhance the selectivity for the less hindered nitrogen.

Experimental Protocols

This section details a general and robust protocol for the N-alkylation of this compound using various alkyl halides.

Materials
  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Protocol 1: N-alkylation using Potassium Carbonate

This protocol is a commonly used and milder method for N-alkylation.

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq.).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the temperature can be raised to 50-60 °C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Protocol 2: N-alkylation using Sodium Hydride

This protocol is suitable for less reactive alkylating agents and when a stronger base is required.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: After completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of 4-substituted pyrazoles, which can be expected to be similar for the target compound.

Table 1: Reaction Conditions and Yields for N-alkylation of 4-substituted Pyrazoles

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRT12~85-95
2Ethyl BromideK₂CO₃DMF6018~70-85
3Benzyl BromideK₂CO₃DMFRT12~90-98
4Methyl IodideNaHDMFRT4~90-97
5Ethyl BromideNaHDMFRT6~80-90
6Benzyl BromideNaHDMFRT4~95-99

Yields are based on literature for structurally similar 4-substituted pyrazoles and are provided as an expected range.

Table 2: Characterization Data of Representative N-Alkyl-4-bromopyrazoles

ProductRMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)
1-Methyl-4-bromo-1H-pyrazole MethylC₄H₅BrN₂N/A7.51 (s, 1H), 7.49 (s, 1H), 3.84 (s, 3H)
1-Ethyl-4-bromo-1H-pyrazole EthylC₅H₇BrN₂N/A7.52 (s, 1H), 7.50 (s, 1H), 4.14 (q, J=7.3 Hz, 2H), 1.45 (t, J=7.3 Hz, 3H)
1-Benzyl-4-bromo-1H-pyrazole BenzylC₁₀H₉BrN₂60-627.55 (s, 1H), 7.40 (s, 1H), 7.38-7.28 (m, 5H), 5.27 (s, 2H)

Data is for representative 4-bromopyrazoles and serves as a reference for the expected characterization of the target products.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_pyrazole This compound deprotonation Deprotonation start_pyrazole->deprotonation start_alkyl_halide Alkyl Halide (R-X) alkylation Nucleophilic Attack start_alkyl_halide->alkylation start_base Base (e.g., K2CO3, NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->deprotonation deprotonation->alkylation quenching Quenching (if NaH is used) alkylation->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying & Concentration washing->drying purification Column Chromatography drying->purification product N-Alkyl-4-(4-bromophenyl)-pyrazol-3-amine purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

G cluster_pathway Kinase Signaling Pathway upstream_signal Upstream Signal (e.g., Growth Factor, Stress) receptor Receptor Activation upstream_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade target_kinase Target Kinase (e.g., JNK, p38, etc.) kinase_cascade->target_kinase downstream_effects Downstream Cellular Effects (e.g., Proliferation, Inflammation) target_kinase->downstream_effects inhibitor N-Alkyl-3-aminopyrazole (Kinase Inhibitor) inhibitor->target_kinase Inhibition

Caption: General signaling pathway illustrating the role of N-alkylated aminopyrazoles as kinase inhibitors.

Application Notes and Protocols: 4-(4-bromophenyl)-1H-pyrazol-3-amine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenyl)-1H-pyrazol-3-amine is a valuable and versatile heterocyclic building block in the development of modern agrochemicals.[1] Its unique chemical structure, featuring a pyrazole core with strategically positioned functional groups—an amine and a bromophenyl moiety—allows for diverse chemical modifications to generate a wide array of potent and selective agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fungicidal agents, specifically focusing on the class of Succinate Dehydrogenase Inhibitors (SDHIs).

The pyrazole scaffold is a well-established privileged structure in agrochemical discovery, present in numerous commercialized fungicides, herbicides, and insecticides.[2][3] The amine group at the 3-position serves as a key handle for the introduction of various acyl, sulfonyl, and other functionalities, leading to the creation of libraries of compounds for structure-activity relationship (SAR) studies. The 4-(4-bromophenyl) group contributes to the overall lipophilicity and can engage in specific interactions with biological targets, enhancing the efficacy of the final product.[1]

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides that target the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain of fungi.[4][5] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. SDHIs are a major class of fungicides with a broad spectrum of activity against various plant pathogenic fungi.[6]

The general structure of these pyrazole carboxamide SDHIs involves the acylation of the 3-amino group of the pyrazole ring with a suitable carboxylic acid, often containing a toxophore moiety that enhances binding to the target enzyme.

Experimental Protocols

The following protocols outline a general two-step synthesis of a model pyrazole carboxamide fungicide from this compound. This process involves the conversion of the amine to a carboxylic acid, followed by amide coupling.

Protocol 1: Synthesis of 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

This protocol describes the conversion of the 3-amino group to a carboxylic acid via a Sandmeyer-type reaction, a common method for such transformations on aromatic amines.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product, 4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile, with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • To the crude 4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile, add a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Adjust the pH to acidic with a concentrated NaOH solution to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of a Model N-aryl-4-(4-bromophenyl)-1H-pyrazole-3-carboxamide Fungicide

This protocol details the amide coupling of the synthesized pyrazole carboxylic acid with an exemplary aniline derivative.

Materials and Reagents:

  • 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

  • 2-Ethylaniline (or other substituted aniline)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • Suspend 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dichloromethane and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve 2-ethylaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Slowly add the aniline solution to the acid chloride solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-ethylphenyl)-4-(4-bromophenyl)-1H-pyrazole-3-carboxamide.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for a series of N-substituted-4-(4-bromophenyl)-1H-pyrazole-3-carboxamides, illustrating the structure-activity relationship.

Table 1: Physicochemical Properties of Synthesized Pyrazole Carboxamides

Compound IDR-group on Amide NitrogenMolecular FormulaMolecular Weight ( g/mol )
PC-1 2-EthylphenylC₁₈H₁₅BrN₄O383.24
PC-2 2-ChlorophenylC₁₆H₁₀BrClN₄O389.64
PC-3 2-TrifluoromethylphenylC₁₇H₁₀BrF₃N₄O439.19
PC-4 2,6-DiethylphenylC₂₀H₁₉BrN₄O411.30

Table 2: In Vitro Fungicidal Activity (EC₅₀) of Pyrazole Carboxamides

Compound IDR-group on Amide NitrogenEC₅₀ (µg/mL) vs. Botrytis cinereaEC₅₀ (µg/mL) vs. Rhizoctonia solaniEC₅₀ (µg/mL) vs. Valsa mali
PC-1 2-Ethylphenyl2.51.83.2
PC-2 2-Chlorophenyl1.91.22.5
PC-3 2-Trifluoromethylphenyl0.80.51.1
PC-4 2,6-Diethylphenyl3.12.54.0
Boscalid (Commercial SDHI) -1.50.99.19[7]

Note: The EC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Mandatory Visualizations

Signaling Pathway of Succinate Dehydrogenase Inhibition

SDHI_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain cluster_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII NoATP ATP Production Blocked ComplexIII->NoATP PyrazoleCarboxamide Pyrazole Carboxamide Fungicide (e.g., N-aryl-4-(4-bromophenyl) -1H-pyrazole-3-carboxamide) Inhibition Inhibition PyrazoleCarboxamide->Inhibition Inhibition->SDH

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHI.

Experimental Workflow for Fungicide Synthesis and Evaluation

Workflow Start This compound Step1 Protocol 1: Conversion to Carboxylic Acid (Diazotization, Cyanation, Hydrolysis) Start->Step1 Intermediate 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid Step1->Intermediate Step2 Protocol 2: Amide Coupling (Acid Chloride Formation, Amidation) Intermediate->Step2 Product N-aryl-4-(4-bromophenyl)-1H-pyrazole-3-carboxamide Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay In Vitro Fungicidal Assay (EC₅₀ Determination) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR

Caption: Synthesis and evaluation workflow for pyrazole carboxamide fungicides.

Logical Relationship: Building Block to Final Product

Logical_Relationship cluster_modification Chemical Modification BuildingBlock Building Block This compound Pyrazole Core 3-Amine Group 4-(4-bromophenyl) Group AmineToCarboxyl Amine to Carboxylic Acid (Protocol 1) BuildingBlock:f2->AmineToCarboxyl FinalProduct Final Product N-aryl-4-(4-bromophenyl)-1H-pyrazole-3-carboxamide Pyrazole Scaffold Carboxamide Linker Lipophilic Phenyl/Aryl Groups BuildingBlock:f1->FinalProduct:f1 BuildingBlock:f3->FinalProduct:f3 AmideCoupling Amide Bond Formation (Protocol 2) AmineToCarboxyl->AmideCoupling AmideCoupling->FinalProduct:f2

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-bromophenyl)-1H-pyrazol-3-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify and characterize potent kinase inhibitors from a 4-(4-bromophenyl)-1H-pyrazol-3-amine-based compound library. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor discovery, and libraries derived from this core structure offer a rich source of potential therapeutic agents.[1][2] This guide includes detailed protocols for a primary biochemical high-throughput screen, a secondary validation assay, and a cell-based assay to confirm activity in a more physiologically relevant context. Additionally, it outlines data presentation standards and provides visualizations for the proposed signaling pathway and experimental workflows.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug discovery.[3][4][5] The pyrazole nucleus is a key heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, many of which are kinase inhibitors.[2] The this compound core provides a versatile scaffold for generating diverse chemical libraries. The bromophenyl group offers a handle for further chemical modification and can contribute to binding affinity.[6]

This application note details a systematic approach to screen a library of this compound derivatives to identify novel kinase inhibitors. The workflow progresses from a high-throughput primary screen to confirmatory and secondary assays designed to eliminate false positives and characterize the potency and cellular activity of hit compounds.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway targeted by inhibitors derived from the this compound library. Many pyrazole-based inhibitors target kinases within oncogenic signaling cascades, such as the RAS-RAF-MEK-ERK pathway.[7] In this proposed pathway, an upstream signal (e.g., a growth factor) activates a receptor tyrosine kinase (RTK), initiating a phosphorylation cascade that ultimately leads to cell proliferation and survival. The target kinase in this pathway is a critical node for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Target_Kinase Target Kinase ERK->Target_Kinase Phosphorylates Transcription_Factors Transcription Factors Target_Kinase->Transcription_Factors Activates Inhibitor Pyrazole Inhibitor Inhibitor->Target_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Hypothetical Kinase Signaling Pathway Targeted by Pyrazole Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a this compound Library

This protocol describes a representative method for the parallel synthesis of a library of N-acylated derivatives of this compound in a 96-well format.

Materials:

  • This compound

  • A diverse set of carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • 96-well reaction blocks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare 0.22 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate.

    • Prepare a 0.25 M solution of HATU and a 0.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution.

    • Add 100 µL of the corresponding carboxylic acid solution to each well.

    • Add 100 µL of the HATU solution to each well.

    • Add 100 µL of the DIPEA solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate, shaking, and then removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the compounds using high-throughput parallel purification techniques (e.g., flash chromatography or preparative HPLC).

    • Confirm the identity and purity of the library members using LC-MS and ¹H NMR.

Protocol 2: Primary High-Throughput Screening (HTS) - ADP-Glo™ Kinase Assay

This protocol outlines a luminescent-based assay to measure the activity of the target kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound library plates (384-well format)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the library compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration.

Protocol 3: Secondary Assay - HTRF® Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to confirm the activity of hits from the primary screen.

Materials:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF® Kinase Assay Kit (Cisbio)

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of hit compounds at various concentrations into the assay plate wells.

  • Kinase Reaction:

    • Add 5 µL of a 2X solution of kinase and biotinylated substrate to each well.

    • Add 5 µL of a 2X ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a solution containing the Eu³⁺-cryptate labeled antibody and Streptavidin-XL665 in detection buffer to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm. The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate.

HTS Workflow Visualization

The following diagram illustrates the high-throughput screening workflow, from the primary screen to hit validation and characterization.

G Library This compound Library (10,000 Compounds) Primary_HTS Primary HTS (Single Concentration, e.g., 10 µM) ADP-Glo™ Assay Library->Primary_HTS Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_HTS->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) HTRF® Assay Hit_Selection->Dose_Response ~300 Compounds Confirmed_Hits Confirmed Hits (Potency < 10 µM) Dose_Response->Confirmed_Hits Secondary_Assays Secondary & Cellular Assays (e.g., Cell Viability, Target Engagement) Confirmed_Hits->Secondary_Assays ~50 Compounds Lead_Candidates Lead Candidates for Further Optimization Secondary_Assays->Lead_Candidates

Caption: High-Throughput Screening Cascade for Pyrazole Library.

Data Presentation

Quantitative data from the screening campaign should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Representative Primary HTS Data
Compound IDConcentration (µM)% InhibitionHit ( >50%)
PZA-0001108.2No
PZA-00021065.7Yes
PZA-00031092.1Yes
PZA-00041015.4No
...10......
PZA-10000104.5No
Staurosporine198.9Yes
DMSON/A0.0No
Table 2: Confirmed Hits and IC50 Values from Secondary Assay
Compound IDHTRF IC50 (µM)Hill Slope
PZA-00021.251.10.992
PZA-00030.080.90.995
PZA-01475.621.30.987
PZA-05380.211.00.998
............
Staurosporine0.0051.00.999
Table 3: Cellular Assay Data for Lead Candidates
Compound IDBiochemical IC50 (µM)Cell-Based IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
PZA-00030.080.45> 50> 111
PZA-05380.211.1025.323.0
PZA-21190.150.88> 50> 56
Staurosporine0.0050.020.15.0

Conclusion

The protocols and workflows described in this document provide a robust framework for the high-throughput screening of this compound libraries to identify novel kinase inhibitors. By following a systematic screening cascade, from primary biochemical assays to secondary and cellular validation, researchers can efficiently identify and characterize promising lead compounds for further drug development. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-(4-Bromophenyl)-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing 3-aminopyrazoles, including this compound, is the condensation reaction of a β-ketonitrile with hydrazine.[1][2][3][4] In this specific case, the reaction involves the cyclization of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired aminopyrazole.[2][3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors. Common causes and troubleshooting strategies include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Refluxing the reaction mixture is often necessary for condensation reactions.[5] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.

    • Troubleshooting: While ethanol is a common solvent, exploring other solvents or solvent mixtures may be beneficial. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the initial condensation step.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

    • Troubleshooting: Optimize the purification protocol. Ensure the correct solvent is used for recrystallization to minimize loss.

Q3: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A3: Side product formation is a common issue in pyrazole synthesis. Potential side reactions and impurities include:

  • Incomplete cyclization: The intermediate hydrazone may not fully cyclize, leading to its presence as an impurity.

  • Formation of Regioisomers: If a substituted hydrazine is used, there is a possibility of forming two different regioisomers. For the synthesis of the title compound with hydrazine hydrate, this is not a primary concern.

  • Products of side reactions of the starting materials: Impurities in the starting 3-(4-bromophenyl)-3-oxopropanenitrile can lead to corresponding impurities in the final product.

To minimize side product formation, ensure the purity of your starting materials and optimize the reaction conditions (temperature, reaction time, and catalyst) to favor the desired reaction pathway.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is a highly effective method for purifying crude aminopyrazoles.[6] For compounds similar to this compound, ethanol has been reported as a suitable solvent for recrystallization.[7] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.[6][8] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive starting materialsVerify the purity and integrity of 3-(4-bromophenyl)-3-oxopropanenitrile and hydrazine hydrate.
Insufficient reaction temperature or timeIncrease the reaction temperature to reflux and monitor the reaction by TLC to ensure completion.[5]
Incorrect stoichiometryEnsure the correct molar ratios of reactants are used. A slight excess of hydrazine hydrate may be beneficial.
Formation of Multiple Products (Observed on TLC) Side reactions are occurringOptimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Ensure high-purity starting materials.
Product degradationAvoid excessively high temperatures or prolonged reaction times.
Product is an Oil or Fails to Crystallize Presence of impuritiesAttempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize.
Inappropriate recrystallization solventScreen a variety of solvents or solvent mixtures for recrystallization.[6]
Crystals are colored or appear impure after recrystallization Trapped solvent or impuritiesEnsure slow cooling during recrystallization to allow for proper crystal lattice formation. Wash the collected crystals with a small amount of cold recrystallization solvent.[8] A second recrystallization may be necessary.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the condensation of β-ketonitriles with hydrazine.[2][3][4]

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature with stirring.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small portion of ice-cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table provides a hypothetical representation of how different parameters could be varied to improve the yield, based on general principles of pyrazole synthesis.

Entry Solvent Catalyst (eq.) Temperature (°C) Time (h) Yield (%)
1EthanolNoneReflux665
2EthanolAcetic Acid (0.1)Reflux475
3IsopropanolAcetic Acid (0.1)Reflux670
4TolueneAcetic Acid (0.1)Reflux860
5EthanolNoneRoom Temp2440

Note: This data is illustrative and serves as a starting point for optimization experiments.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile in Ethanol B Add Hydrazine Hydrate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Collect Crude Product by Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Hot Ethanol G->H I Cool and Collect Pure Crystals H->I J Dry Under Vacuum I->J K K J->K Final Product troubleshooting_yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 Action1 Increase reaction time or temperature. Monitor by TLC. Q1->Action1 No Q2 Are starting materials pure? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Purify starting materials. Q2->Action2 No Q3 Are there significant side products? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Start Action3 Optimize reaction conditions (solvent, catalyst). Q3->Action3 Yes Q4 Was there significant loss during workup? Q3->Q4 No A3_Yes Yes A3_No No Action3->Start Action4 Optimize purification protocol. (e.g., recrystallization solvent volume) Q4->Action4 Yes End Yield Optimized Q4->End No A4_Yes Yes A4_No No Action4->Start

References

Technical Support Center: Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the cyclocondensation reaction of a β-ketonitrile with hydrazine. Specifically, it involves the reaction of 2-(4-bromobenzoyl)acetonitrile or a related derivative with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyrazole ring.

Q2: My reaction is showing a very low yield. What are the common causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the β-ketonitrile or hydrazine hydrate can lead to a host of side reactions. Ensure the purity of your starting materials before beginning the reaction.

  • Reaction Temperature: The temperature for the cyclization step is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation and the formation of side products.

  • Reaction Time: The reaction may not have been allowed to run to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH of the Reaction Medium: The pH can influence the rate of both the hydrazone formation and the subsequent cyclization. While often carried out under neutral or slightly basic conditions, some variations of pyrazole synthesis benefit from a catalytic amount of acid.

Q3: I've isolated my product, but it is a deep yellow or brown color. How can I obtain a cleaner, off-white product?

A3: Discoloration is a common issue and is often due to the formation of colored impurities, potentially from the degradation of the starting materials or the formation of polymeric side products. Here are some troubleshooting steps:

  • Purification of Starting Materials: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Using freshly distilled hydrazine hydrate can mitigate this.

  • Charcoal Treatment: During the workup, after dissolving the crude product in a suitable solvent, adding activated charcoal and heating for a short period can help adsorb colored impurities. Filter the charcoal while the solution is hot.

  • Recrystallization: This is a highly effective method for purifying the final product. A carefully chosen solvent system for recrystallization can yield a product of high purity and with improved color.

Troubleshooting Guide: Identification and Minimization of Side Products

Q4: My analytical data (NMR, LC-MS) shows the presence of impurities. What are the likely side products in the synthesis of this compound?

A4: Several side products can form during this synthesis. The table below summarizes the most common impurities, their likely origin, and strategies for their minimization.

Side Product Potential Structure Reason for Formation Troubleshooting and Minimization
Unreacted Starting Material 2-(4-bromobenzoyl)acetonitrileIncomplete reaction.Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material.
Hydrazone Intermediate Incomplete cyclization of the intermediate.Increase reaction temperature or add a catalytic amount of acid or base to promote cyclization.
Isomeric Pyrazole 5-(4-bromophenyl)-1H-pyrazol-3-amineIf an unsymmetrical starting material is used, regioisomers can form.This is less common with the typical starting materials for this specific product but can be a factor in related syntheses. Careful selection of starting materials and reaction conditions is key.
Hydrolysis Product 4-(4-bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-5-carbonitrilePresence of water and acidic or basic conditions leading to hydrolysis of the amine.Ensure the use of dry solvents and reagents. Control the pH of the reaction mixture.
Dimer of β-ketonitrile Self-condensation of the starting β-ketonitrile under basic conditions.Add the base slowly and at a controlled temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-(4-bromobenzoyl)acetonitrile

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol

  • Activated Charcoal

  • Celatom® or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-bromobenzoyl)acetonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add distilled water to the residue to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and reflux for 15 minutes.

    • Filter the hot solution through a pad of Celatom® to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time, pH) start->check_cond analyze Analyze Crude Product (TLC, LC-MS, NMR) check_sm->analyze check_cond->analyze incomplete Incomplete Reaction? analyze->incomplete side_products Side Products Present? analyze->side_products incomplete->side_products No optimize Optimize Reaction Conditions (Increase Time/Temp) incomplete->optimize Yes purify Purify Product (Recrystallization, Chromatography) side_products->purify Yes end Pure Product, Improved Yield optimize->end purify->end

Caption: A logical workflow for troubleshooting low yield and impurities.

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-(4-bromobenzoyl)acetonitrile C Hydrazone Intermediate A->C + Hydrazine S2 Dimerization of Starting Material A->S2 Base B Hydrazine B->C D This compound (Desired Product) C->D Cyclization S3 Incomplete Cyclization C->S3 Insufficient heat/time S1 Hydrolysis of Amine D->S1 H2O, H+ or OH-

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

A1: The primary challenge stems from the basic nature of the amine group in the molecule. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in common issues such as peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase, leading to low recovery.

Q2: What is a general approach to mitigate these purification challenges?

A2: The most common and effective approach is to add a basic modifier to the mobile phase (eluent). This deactivates the acidic sites on the silica gel, minimizing the unwanted interactions with the amine. Triethylamine (TEA) is a frequently used modifier for this purpose.

Q3: What type of stationary phase is recommended for this purification?

A3: Standard silica gel (60-120 or 230-400 mesh) is commonly used. However, if significant issues with peak shape or recovery persist even with a basic modifier, consider using a deactivated silica gel or an alternative stationary phase like basic or neutral alumina.

Q4: How do I choose an appropriate solvent system (mobile phase)?

A4: The choice of solvent system is crucial for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column. For aminopyrazoles, a common mobile phase consists of a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 0.5-2%).

Q5: What is the ideal Rf value for my compound on TLC before attempting column chromatography?

A5: For optimal separation, aim for an Rf value of your target compound between 0.2 and 0.4 in the chosen solvent system. This generally provides a good balance between retention on the column and reasonable elution time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking 1. Strong interaction between the basic amine and acidic silica gel. 2. Column overload.1. Add a basic modifier like triethylamine (0.5-2% v/v) to your eluent. 2. Reduce the amount of crude sample loaded onto the column.
Low or No Recovery of Compound 1. Irreversible adsorption of the compound to the silica gel. 2. Compound degradation on the acidic silica.1. Increase the polarity of the eluent significantly (e.g., switch to a higher concentration of methanol in DCM). 2. Add a basic modifier to the eluent to release the compound. 3. Consider using a less acidic stationary phase like alumina.
Poor Separation from Impurities 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Sample was loaded in too large a volume of solvent.1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities. 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Dissolve the sample in the minimum amount of solvent for loading. If solubility is an issue, consider dry loading.
Compound Elutes Too Quickly (in the solvent front) 1. The mobile phase is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., more hexanes in a hexane/ethyl acetate system).
Compound Elutes Too Slowly 1. The mobile phase is not polar enough.1. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., more ethyl acetate in a hexane/ethyl acetate system). A gradient elution may be beneficial.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Plate Preparation : Use a silica gel coated TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Preparation : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting : Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Developing : Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate with 1% triethylamine). Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation : Calculate the Retention Factor (Rf) for the spot corresponding to the desired product. Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing :

    • Secure a glass column of appropriate size in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate with 1% triethylamine).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading :

    • Wet Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading : If the compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution :

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient for a moderately polar compound might be from 10% to 50% ethyl acetate in hexanes (with 1% triethylamine constant throughout).

  • Fraction Analysis :

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Isolation :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v/v)Typical Rf Range for AminopyrazolesNotes
Hexane / Ethyl Acetate / Triethylamine (70:30:1)0.2 - 0.5A good starting point for moderately polar compounds.
Dichloromethane / Methanol / Triethylamine (95:5:1)0.3 - 0.6Suitable for more polar compounds.
Chloroform / Methanol (98:2)VariableHas been used for similar pyrazole derivatives.[1]

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Modifier 0.5 - 2% Triethylamine (v/v)
Sample Loading 1:30 to 1:50 (sample to silica gel weight ratio)
Elution Mode Isocratic or Gradient

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Purification Issues start Start: Purification Issue (e.g., Peak Tailing, Low Recovery) check_tlc Review TLC Data Is Rf optimal (0.2-0.4)? Is there streaking? start->check_tlc optimize_solvent Optimize Solvent System Adjust polarity. Consider different solvents. check_tlc->optimize_solvent Rf not optimal add_modifier Add/Adjust Basic Modifier (e.g., 0.5-2% Triethylamine) check_tlc->add_modifier Streaking observed optimize_solvent->check_tlc end End: Successful Purification optimize_solvent->end Issue Resolved check_loading Evaluate Sample Load Is the column overloaded? add_modifier->check_loading add_modifier->end Issue Resolved reduce_load Reduce Sample Amount Use more silica gel. check_loading->reduce_load Yes check_packing Inspect Column Packing Are there cracks or channels? check_loading->check_packing No reduce_load->check_packing reduce_load->end Issue Resolved repack_column Repack Column Carefully check_packing->repack_column Yes consider_alternative Consider Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) check_packing->consider_alternative No, packing is good repack_column->end consider_alternative->end

Caption: Troubleshooting workflow for purification issues.

ExperimentalWorkflow Experimental Workflow for Column Chromatography start Start: Crude This compound tlc 1. TLC Analysis (Solvent System Optimization) start->tlc column_prep 2. Column Preparation (Slurry Packing with Silica Gel) tlc->column_prep sample_loading 3. Sample Loading (Wet or Dry Method) column_prep->sample_loading elution 4. Elution (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis by TLC fraction_collection->fraction_analysis fraction_analysis->elution Continue elution combine_pure 7. Combine Pure Fractions fraction_analysis->combine_pure Pure fractions identified evaporation 8. Solvent Evaporation combine_pure->evaporation end End: Purified Product evaporation->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Recrystallization of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the recrystallization of brominated pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing brominated pyrazole compounds?

A1: The choice of solvent is critical and is dictated by the polarity of the specific brominated pyrazole derivative. Generally, effective solvents and solvent systems include:

  • Single Solvents: For many brominated pyrazoles, common choices include alcohols like ethanol and methanol, as well as ethyl acetate, acetone, chloroform, and cyclohexane.[1] The selection depends on the principle that the compound should be highly soluble in the hot solvent and poorly soluble at lower temperatures.

  • Mixed-Solvent Systems: A frequently used and effective technique involves dissolving the brominated pyrazole in a "good" solvent (one in which it is readily soluble) at an elevated temperature, followed by the gradual addition of a hot "anti-solvent" (one in which it is poorly soluble) until turbidity is observed.[1] Common combinations include ethanol/water, methanol/water, and hexane/ethyl acetate.[1] For instance, a 1:1 aqueous ethanol solution can be advantageous over ethanol alone as it can enhance the insolubility of the product at colder temperatures, potentially improving yield.

Q2: My brominated pyrazole is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation temperature, which may allow crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the hot plate to cool down gradually can promote the formation of crystals instead of oil.[1]

  • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The yield of my recrystallized brominated pyrazole is very low. How can I improve it?

A3: Low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[1][2]

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath to maximize crystal formation.[2]

  • Appropriate Solvent Selection: The ideal solvent will dissolve the brominated pyrazole when hot but have very low solubility for it when cold.[3]

  • Second Crop of Crystals: You can try to recover more product by concentrating the mother liquor (the filtrate after the first filtration) by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the purity of these subsequent crops may be lower.[3]

Q4: How can I remove colored impurities during the recrystallization of my brominated pyrazole?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. However, it's important to use it judiciously as it can also adsorb some of your desired product, which could lower the overall yield.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1][3]- Add a seed crystal of the pure compound.[1][3]
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent.[1]- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[1]
The resulting crystals are impure. Impurities were co-precipitated or trapped within the crystal lattice.- Ensure the solution was allowed to cool slowly to allow for selective crystallization.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.
The compound precipitates as an oil ("oiling out"). The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.- Add more of the "good" solvent to lower the saturation point.[1]- Use a lower-boiling point solvent system.[1]- Cool the solution very slowly to encourage crystal lattice formation over oiling out.[1]- If the issue persists, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again.

Data Presentation

The following table summarizes recrystallization data for specific brominated pyrazole compounds found in the literature. Note that comprehensive, comparative quantitative data is not always readily available, and optimization is often required for specific substrates.

CompoundRecrystallization Solvent(s)Yield (%)Melting Point (°C)
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylaten-hexane80.433-35
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylaten-hexane79.643-45
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazolen-hexane78.659-60
3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazolen-hexane : toluene (20:1)7559-60
4-Bromo-1-p-nitrophenylpyrazoleEthanol~40168

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Bromo-1-p-nitrophenylpyrazole

This protocol is adapted from a literature procedure for the recrystallization of 4-bromo-1-p-nitrophenylpyrazole.[4]

  • Dissolution: Place the crude 4-bromo-1-p-nitrophenylpyrazole in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This is a general protocol for recrystallization using a binary solvent system, which is often effective for brominated pyrazoles.

  • Dissolution in "Good" Solvent: Place the crude brominated pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol or acetone) in which the compound is readily soluble, and heat the mixture to boiling to dissolve the solid.[1]

  • Addition of "Anti-Solvent": While the solution is still hot, add a "poor" or "anti-solvent" (e.g., hot water or hexane) dropwise until the solution becomes faintly turbid. The anti-solvent should be miscible with the good solvent.[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to promote maximum crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Brominated Pyrazole B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling (Room Temp) D->F No E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out Start Recrystallization Attempted Q1 Crystals Formed? Start->Q1 A1_Yes Check Purity Q1->A1_Yes Yes A1_No Solution is not supersaturated Q1->A1_No No Q2 Compound Oiled Out? A1_Yes->Q2 Sol1 Concentrate Solution (Evaporate Solvent) A1_No->Sol1 Sol2 Scratch Flask A1_No->Sol2 Sol3 Add Seed Crystal A1_No->Sol3 A2_Yes Melting point below solution temperature Q2->A2_Yes Yes A2_No Proceed to Yield Assessment Q2->A2_No No Sol4 Add More 'Good' Solvent A2_Yes->Sol4 Sol5 Cool Solution Slower A2_Yes->Sol5 Sol6 Change Solvent System A2_Yes->Sol6

References

Technical Support Center: Troubleshooting Debromination in Suzuki Reactions of Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering debromination as a significant side reaction in Suzuki-Miyaura coupling reactions involving bromophenyl pyrazole substrates.

Troubleshooting Guides

Debromination, or hydrodebromination, is a common undesired side reaction where the bromine atom on your bromophenyl pyrazole is replaced by a hydrogen atom, leading to a reduced yield of the desired coupled product and complicating purification.[1][2] This guide provides a systematic approach to troubleshoot and minimize this side reaction.

Initial Assessment
  • Confirm Debromination: Verify the presence of the debrominated byproduct using analytical techniques such as:

    • TLC: The debrominated product will typically appear as a less polar spot compared to the starting bromophenyl pyrazole.[3]

    • LC-MS or GC-MS: Look for a peak corresponding to the molecular weight of the debrominated pyrazole.[2][3]

    • ¹H NMR: The appearance of a new proton signal in the aromatic region where the bromine was previously located is a key indicator.[2][3]

  • Evaluate Reaction Parameters: Review your current reaction setup. High temperatures, prolonged reaction times, and the choice of base, ligand, and solvent are all critical factors that can promote debromination.[3]

Troubleshooting Workflow

If significant debromination is observed, follow this workflow to systematically optimize your reaction conditions.

TroubleshootingWorkflow start Debromination Observed protect_pyrazole 1. Protect Pyrazole N-H start->protect_pyrazole If unprotected adjust_base 2. Adjust Base protect_pyrazole->adjust_base change_ligand 3. Change Ligand adjust_base->change_ligand optimize_solvent 4. Optimize Solvent change_ligand->optimize_solvent lower_temp 5. Lower Temperature optimize_solvent->lower_temp end Debromination Minimized lower_temp->end

Caption: Troubleshooting workflow for minimizing debromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of debromination in Suzuki reactions of bromophenyl pyrazoles?

A1: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These species can arise from several sources, including the solvent (e.g., alcohols, water), the base, or other impurities.[2][3] The Pd-H species can then react with the bromophenyl pyrazole in a competing pathway to replace the bromine with a hydrogen atom.[2] Additionally, the acidic N-H proton of an unprotected pyrazole can interact with the catalyst, promoting dehalogenation.[1]

Q2: How does protecting the pyrazole nitrogen help in reducing debromination?

A2: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can influence the catalyst's behavior and promote debromination.[1] Protecting the pyrazole nitrogen with a suitable group (e.g., BOC, SEM) can significantly suppress or even eliminate this side reaction.[1][4]

Q3: Which bases are recommended to minimize debromination?

A3: The choice of base is critical. Strong, aggressive bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can increase the formation of Pd-H species, leading to more debromination.[2] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally less likely to generate these hydride species and are therefore preferred.[2]

Base TypeExamplesTendency for Debromination
Strong Bases NaOH, KOH, NaOtBuHigh[2]
Milder Inorganic Bases K₃PO₄, K₂CO₃, Cs₂CO₃, CsFLow[1][2]

Caption: Effect of Base Type on Debromination.

Q4: What is the role of the phosphine ligand in controlling debromination?

A4: The electronic and steric properties of the phosphine ligand significantly impact the reaction outcome. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, can accelerate the desired reductive elimination step of the Suzuki coupling, outcompeting the debromination pathway.[1][2] Less bulky ligands like triphenylphosphine (PPh₃) can be more prone to inducing dehalogenation.[1]

Ligand TypeExamplesTendency for Debromination
Less Bulky Ligands PPh₃High[1]
Bulky, Electron-Rich Ligands XPhos, SPhosLow[1][2]

Caption: Influence of Ligand Choice on Debromination.

Q5: How does the choice of solvent affect the extent of debromination?

A5: The solvent can influence the reaction by acting as a hydride source or by affecting the solubility and reactivity of the catalyst and reagents.[3][5] Protic solvents, like alcohols, can directly contribute to the formation of Pd-H species.[3] Aprotic polar solvents are common, but switching between them (e.g., from dioxane or toluene to 2-MeTHF or CPME) can sometimes suppress side reactions.[2][6] It is also crucial to use anhydrous, degassed solvents to minimize the presence of water and oxygen, which can contribute to side reactions.[5][7]

Q6: Can reaction temperature and time influence debromination?

A6: Yes. High temperatures and long reaction times can promote debromination.[3] It is advisable to monitor the reaction closely and work it up as soon as the starting material is consumed.[2] Optimizing the temperature to the lowest effective level can help minimize the formation of the debrominated byproduct.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromophenyl Pyrazole with Minimized Debromination

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of a bromophenyl pyrazole to reduce debromination.

Materials:

  • N-Protected bromophenyl pyrazole (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 eq.)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1 v/v)[2]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected bromophenyl pyrazole, arylboronic acid, palladium catalyst, and base.[2]

  • Evacuate and backfill the flask with inert gas (repeat three times).[8]

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to a predetermined optimal temperature (e.g., 80-100 °C) with vigorous stirring.[2][8]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion (consumption of starting material), cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Note: This is a general protocol and may require further optimization of catalyst, ligand, base, solvent, and temperature for specific substrates.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Debromination Pathway

Suzuki_Debromination cluster_suzuki Suzuki Coupling Cycle cluster_debromination Debromination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (Ar'-B(OH)2 / Base) ArPdBr->Transmetal PdH_formation Pd-H Formation ArPdBr->PdH_formation ArPdBr->PdH_formation Forms Pd-H species ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Debrom_Product Ar-H (Byproduct) PdH_source Hydride Source (Base, Solvent, H2O) PdH_source->PdH_formation ArPdH Ar-Pd(II)-H PdH_formation->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Debrom_Product

Caption: Competing pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Analysis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-bromophenyl)-1H-pyrazol-3-amine. The focus is on identifying impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route. A common method for synthesizing aminopyrazoles is the reaction of a β-ketonitrile with a hydrazine derivative.[1] Potential impurities can include:

  • Unreacted Starting Materials: Such as (4-bromophenyl)hydrazine and the corresponding β-ketonitrile.

  • Regioisomers: Depending on the symmetry of the starting materials, different isomers of the pyrazole ring can form.[2]

  • Byproducts from Side Reactions: Incomplete cyclization or side reactions of the starting materials can lead to various byproducts.

  • Catalyst Residues: If palladium-catalyzed cross-coupling reactions are used for synthesis, residual palladium and ligands may be present.

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[3] It is often caused by the interaction of the amine group with acidic silanol groups on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a formic acid or trifluoroacetic acid additive) can protonate the silanol groups and reduce their interaction with the basic analyte.[4]

  • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.

  • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active sites on the stationary phase, improving peak shape.

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?

A3: Distinguishing between genuine impurities and system artifacts is crucial.

  • Inject a Blank: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or solvent contamination.

  • Vary Injection Volume: The peak area of a true impurity should change proportionally with the injection volume of the sample. Artifacts may not show this linear relationship.

  • Consult Mass Spectral Data: Analyze the mass spectrum of the unexpected peak. If it has a plausible molecular weight and fragmentation pattern related to the main compound or starting materials, it is likely an impurity.

Q4: What are the expected m/z values for the molecular ion of this compound and its common isotopic peaks in mass spectrometry?

A4: Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. The expected m/z values for the protonated molecule [M+H]+ are:

  • [M+H]+ with 79Br: 239.0

  • [M+H]+ with 81Br: 241.0

You should observe two peaks of roughly equal intensity separated by 2 m/z units.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound for impurity profiling.

Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks 1. No sample injected. 2. Detector issue (e.g., lamp off). 3. Incorrect MS ionization parameters.1. Verify autosampler/injector function. 2. Check detector status and connections. 3. Optimize MS source conditions (e.g., spray voltage, gas flows).
Poor Peak Shape (Tailing) 1. Interaction with residual silanols on the column. 2. Column overload. 3. Extra-column band broadening.1. Use a mobile phase with a low pH (e.g., 0.1% formic acid). Use a base-deactivated column.[4] 2. Dilute the sample. 3. Minimize the length and diameter of tubing between the injector, column, and detector.
Poor Peak Shape (Fronting) 1. Sample solvent stronger than the mobile phase. 2. Column collapse.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Check column pressure and replace the column if necessary.
Split Peaks 1. Clogged column frit. 2. Column void. 3. Sample solvent incompatibility.1. Back-flush the column. 2. Replace the column. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column equilibration issue.1. Ensure accurate mobile phase preparation and proper pump performance. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated before each injection.
Baseline Noise or Drift 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector not stabilized.1. Use high-purity solvents and freshly prepared mobile phase. 2. Degas the mobile phase and purge the pump. 3. Allow sufficient time for the detector to warm up and stabilize.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

HPLC-MS Method
Parameter Condition
HPLC System Agilent 1290 Infinity II LC or equivalent
Column Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Range m/z 100 - 500

Potential Impurities and Their Identification

The following table summarizes potential impurities, their likely origin, and their expected protonated molecular ions ([M+H]+).

Potential Impurity Likely Origin Expected [M+H]+ (m/z)
(4-bromophenyl)hydrazineUnreacted starting material187/189
3-amino-4-(4-bromophenyl)-1H-pyrazole (Regioisomer)Isomeric product from synthesis239/241
4-bromobenzonitrileStarting material for β-ketonitrile182/184
Uncyclized intermediateIncomplete reactionVaries depending on structure
Debrominated productSide reaction160
Dimerized productSide reaction475/477/479

Visualizations

G Troubleshooting Workflow for Impurity Identification start Unexpected Peak Observed in HPLC-MS is_artifact Is it an artifact? start->is_artifact blank_injection Inject Blank (Mobile Phase Only) is_artifact->blank_injection Yes impurity_suspected Likely an Impurity is_artifact->impurity_suspected No peak_present Peak still present? blank_injection->peak_present system_contamination System/Solvent Contamination peak_present->system_contamination Yes peak_present->impurity_suspected No characterize Characterize Impurity impurity_suspected->characterize ms_data Analyze MS Data (m/z, Isotopes, Fragments) characterize->ms_data process_knowledge Relate to Synthesis Process (Starting Materials, Byproducts) characterize->process_knowledge identify Identify/Propose Structure ms_data->identify process_knowledge->identify

Caption: A logical workflow for troubleshooting and identifying unknown peaks in an HPLC-MS chromatogram.

G Potential Synthetic Pathway and Impurity Origins cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities SM1 3-oxo-3-(4-bromophenyl)propanenitrile ReactionStep Cyclocondensation SM1->ReactionStep SM2 Hydrazine SM2->ReactionStep Product This compound (Desired Product) ReactionStep->Product Impurity1 Unreacted Starting Materials ReactionStep->Impurity1 Impurity2 Regioisomer: 5-(4-bromophenyl)-1H-pyrazol-3-amine ReactionStep->Impurity2 Impurity3 Incomplete Cyclization Products ReactionStep->Impurity3

Caption: A simplified synthetic pathway for this compound highlighting potential sources of impurities.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring.[1] The formation of a specific regioisomer is crucial as different isomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons.[2] This leads to the formation of two different hydrazone intermediates, which then cyclize to produce a mixture of two regioisomeric pyrazoles.[2]

Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?

A3: The regiochemical outcome is primarily governed by a combination of factors:

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can hinder the approach of the nucleophile, while electron-withdrawing or electron-donating groups can alter the reactivity of the carbonyl carbons.

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.

  • Solvent: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols, in particular, have been shown to dramatically improve the formation of a single regioisomer compared to conventional solvents like ethanol.[3]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.

Troubleshooting Guides

Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

Solution:

Improving regioselectivity often requires a systematic approach to optimizing the reaction conditions. Here are several strategies to consider:

  • Solvent Selection: As a first step, consider changing the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance regioselectivity in favor of one isomer.[3] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and their high ionizing power.[3]

  • pH Control: The pH of the reaction medium can dictate the site of initial attack by the hydrazine.

    • Acidic Conditions: In the presence of an acid catalyst, the reaction mechanism can be altered, sometimes favoring the formation of a different regioisomer than under neutral or basic conditions.

    • Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.

  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. It is advisable to run the reaction at a range of temperatures to determine the optimal condition for selectivity.

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-dicarbonyl compounds, consider using surrogates where the reactivity of the two electrophilic centers is differentiated. Examples include β-enaminones or β-ketothioamides. This strategy can "lock in" the desired regiochemistry before the cyclization step.

Problem: I am experiencing low yields in my pyrazole synthesis, in addition to regioisomer formation.

Solution:

Low yields can be attributed to several factors, often related to starting material quality and reaction conditions.

  • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities can lead to side reactions and inhibit the desired transformation. Hydrazine derivatives can be particularly unstable and may require purification before use.

  • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. In some cases, increasing the temperature or prolonging the reaction time may be necessary for complete conversion. However, be mindful that excessive heat can lead to degradation.

  • Incomplete Cyclization: In some instances, stable intermediates, such as hemiaminals or hydrazones, may not readily cyclize. The addition of a catalytic amount of acid can often facilitate the final cyclization and dehydration steps.

Data Presentation

The following tables summarize quantitative data on the effect of solvents and hydrazine substituents on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Substituted Hydrazines.

HydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
MethylhydrazineEthanol1:1.8
MethylhydrazineTFE85:15[3]
MethylhydrazineHFIP97:3[3]
PhenylhydrazineEthanol~1:1[3]
PhenylhydrazineTFE>99:1[3]
PhenylhydrazineHFIP>99:1[3]

Table 2: Regioselectivity Comparison between Methylhydrazine and Phenylhydrazine.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol2:1[4]
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol1:1[4]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP>95:5[4]
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineHFIP>95:5[4]

Regioisomer A: N-substituted nitrogen adjacent to R¹. Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using a Fluorinated Solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The ratio of regioisomers can be determined by ¹H NMR spectroscopy of the crude product.[4]

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

This method offers excellent regioselectivity.[5][6]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Pyridine

  • 18-crown-6 (0.1 eq)

  • Schlenk tube

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.2 eq), potassium tert-butoxide (2.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Add dry pyridine to the Schlenk tube.

  • Reaction: Stir the reaction mixture at the appropriate temperature (optimization may be required) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[6]

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 1,3-Dicarbonyl->Attack_C1 Pathway 1 Attack_C2 Attack at Carbonyl 2 1,3-Dicarbonyl->Attack_C2 Pathway 2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Cyclization &Dehydration Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Cyclization &Dehydration

Caption: Knorr pyrazole synthesis pathways leading to regioisomers.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Change_Solvent Change Solvent to TFE or HFIP Start->Change_Solvent Check_Ratio_1 Improved Regioselectivity? Change_Solvent->Check_Ratio_1 Optimize_pH Optimize Reaction pH (Acidic vs. Basic) Check_Ratio_1->Optimize_pH No End_Success Desired Regioisomer Obtained Check_Ratio_1->End_Success Yes Check_Ratio_2 Improved Regioselectivity? Optimize_pH->Check_Ratio_2 Optimize_Temp Optimize Reaction Temperature Check_Ratio_2->Optimize_Temp No Check_Ratio_2->End_Success Yes Check_Ratio_3 Improved Regioselectivity? Optimize_Temp->Check_Ratio_3 Use_Surrogate Consider 1,3-Dicarbonyl Surrogate Check_Ratio_3->Use_Surrogate No Check_Ratio_3->End_Success Yes End_Further_Opt Further Optimization Required Use_Surrogate->End_Further_Opt

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Residual Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of residual palladium catalysts from coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and detailed protocols to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction?

A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on elemental impurities in pharmaceutical products.[1] Palladium, a common catalyst, must be controlled to low parts-per-million (ppm) levels to ensure patient safety and comply with guidelines such as the ICH Q3D for elemental impurities.[1][2] Beyond regulatory concerns, residual palladium can sometimes interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[1]

Q2: What are the primary methods for removing residual palladium?

A2: The most common methods for palladium removal include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[3][4]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[3][4]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the catalyst.[3][4]

Q3: How do I select the most appropriate palladium removal method for my experiment?

A3: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required final purity, and the scale of your reaction. The following decision-making workflow can guide your selection process.

G start Start: Crude Reaction Mixture is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes is_soluble Is the Pd catalyst a soluble species? is_heterogeneous->is_soluble No analysis1 Analyze Pd Level filtration->analysis1 end End: Purified Product analysis1->end scavenger Use Metal Scavenger (e.g., Thiol, TMT) is_soluble->scavenger Yes activated_carbon Activated Carbon Treatment is_soluble->activated_carbon Yes crystallization Crystallization is_soluble->crystallization Yes chromatography Column Chromatography is_soluble->chromatography Yes analysis2 Analyze Pd Level scavenger->analysis2 activated_carbon->analysis2 crystallization->analysis2 chromatography->analysis2 analysis2->end

Caption: Workflow for selecting a palladium removal method.

Q4: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A4: According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[5] This typically translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[5] For parenteral (injectable) drugs, the limit is more stringent at 1 ppm.[5]

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Filtration is ineffective at removing the palladium catalyst.

  • Symptom: The filtrate remains dark-colored, or analysis shows high levels of palladium.

  • Possible Causes & Solutions:

    • Soluble Palladium Species: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[6]

    • Fine Catalyst Particles: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[6]

    • Improperly Packed Celite® Bed: Ensure the Celite® bed is 1-2 cm thick and well-packed. Pre-wetting the pad with the solvent can improve its effectiveness.[6]

    • Colloidal Palladium: Add a small amount of a flocculating agent to aggregate colloidal particles, or treat the solution with an adsorbent like activated carbon or silica gel before filtration.[6]

Issue 2: Palladium scavengers show low efficiency.

  • Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers are generally effective for Pd(II).[6] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.[6]

    • Insufficient Scavenger Loading or Reaction Time: Increase the amount of scavenger or extend the reaction time. The manufacturer's recommendations for loading (in wt% or equivalents) should be followed as a starting point.[6]

    • Product Binding to the Scavenger: If you experience product loss, try reducing the scavenger loading, washing the scavenger with fresh solvent after filtration to recover the bound product, or testing a different scavenger with lower affinity for your product.[6]

G start Start: Inefficient Pd Removal check_method Is the removal method appropriate for the Pd species? start->check_method switch_method Switch Method (e.g., Filtration -> Scavenger) check_method->switch_method No check_scavenger Is the scavenger type optimal? check_method->check_scavenger Yes end End: Efficient Pd Removal switch_method->end optimize_params Optimize Parameters (e.g., increase scavenger load, extend reaction time) check_product_loss Is there significant product loss? optimize_params->check_product_loss check_scavenger->optimize_params Yes screen_scavengers Screen a panel of different scavengers check_scavenger->screen_scavengers No screen_scavengers->end adjust_loading Reduce scavenger loading or wash scavenger check_product_loss->adjust_loading Yes check_product_loss->end No adjust_loading->end

Caption: Troubleshooting logic for inefficient palladium removal.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Symptom: The same removal protocol yields different levels of residual palladium in different runs.

  • Possible Causes & Solutions:

    • Variation in Palladium Species: The palladium species at the end of the reaction can vary. Standardize your reaction work-up to ensure consistency.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[3]

    • Pre-treatment Step: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[3]

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Comparison of Palladium Scavengers and Activated Carbon

Scavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT50003.0 wt, RT, 16h[7]
Si-Thiol50003.0 wt, RT, 16h[7]
Activated Carbon500~652g/10mL, RT, 16h[7]
Carboxen® 56412501240 °C in Methanol[1]
Silica-Thiol1250> 1240 °C in Methanol[1]
Darco KB-B (Activated Charcoal)300< 10.2 wt, 45 °C, 18h[1]

*Limit of detection for ICP analysis was 9 ppm.

Table 2: Efficiency of TMT-based Scavengers in Pharmaceutical Process

ScavengerInitial Pd (ppm)Final Pd (ppm)SolventConditionsReference
MP-TMT3307DMF0.20 wt, overnight[2]
TMT & Activated Charcoal223920DCM20 mol % TMT, 0.2 wt charcoal, 20 °C, 2h[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: After your standard aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add the selected scavenger to the solution. The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[3]

  • Filtration: Filter the mixture through a pad of Celite® or suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.[8]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or an elevated temperature for a period of 1 to 24 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that Celite® is necessary as carbon particles can be very fine.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[3]

  • Analysis: Analyze the purified product for residual palladium content.[3]

Protocol 3: Filtration through a Celite® Pad for Heterogeneous Catalysts

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[6]

  • Pre-wet the Pad: Pass a small amount of the pure solvent through the Celite® pad.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and then slowly pour it onto the Celite® pad.[6]

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[6]

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[6]

References

Stability and degradation of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 4-(4-bromophenyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 0-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes an aminopyrazole core and a bromophenyl group, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amine group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of the corresponding hydroxylated pyrazole derivative.

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. The pyrazole ring itself may also be susceptible to oxidative cleavage under harsh conditions.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination. The pyrazole ring and the amino group may also contribute to photosensitivity.

  • Thermal Degradation: At elevated temperatures, decomposition of the pyrazole ring can occur.

Q3: I am observing a color change in my sample of this compound. What could be the cause?

A3: A color change, such as the development of a yellow or brown hue, often indicates degradation. This could be due to oxidation of the amine functionality or other complex degradation reactions. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A4: Avoid strong oxidizing agents, as they can degrade the amine group. Prolonged exposure to strong acids or bases should also be avoided to prevent hydrolysis. When performing reactions, it is crucial to use high-purity, dry solvents to minimize potential side reactions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in replicate experiments.

  • Loss of compound activity over time when in solution.

Potential Causes:

  • Degradation in solution: this compound may be unstable in the assay buffer, especially if the pH is not neutral or if the buffer contains reactive components.

  • Precipitation: The compound may have limited solubility in the aqueous assay buffer, leading to precipitation and a lower effective concentration.

Solutions:

  • Solution Stability Study: Perform a time-course experiment to assess the stability of the compound in the assay buffer. Analyze samples at different time points by HPLC to quantify the remaining parent compound.

  • Solubility Assessment: Determine the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the biological assay.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of potential degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks are observed in the chromatogram of a stored sample or a sample subjected to experimental conditions.

  • The peak area of the main compound decreases over time.

Potential Causes:

  • Forced Degradation: The experimental conditions (e.g., pH, temperature, light exposure) are causing the compound to degrade.

  • Improper Storage: The sample has not been stored under the recommended conditions, leading to degradation.

Solutions:

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in understanding the degradation profile and in developing a stability-indicating analytical method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main peak and the unknown peaks.

  • LC-MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose their structures.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Study of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (Proposed)
0.1 M HCl24 h6015.22Hydroxylated pyrazole
0.1 M NaOH24 h6025.83Dimeric impurity
3% H₂O₂24 h2535.54N-oxide derivative
UV Light (254 nm)48 h2518.92Debrominated compound
Heat (Solid)7 days808.51Ring-opened product
Heat (Solution)7 days8012.32Unidentified polar degradant

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in 1:1 acetonitrile:water) and the solid compound to UV light (254 nm) and visible light in a photostability chamber for an appropriate duration (e.g., 48 hours).

  • Thermal Degradation:

    • Solid State: Keep the solid compound in an oven at 80°C for 7 days.

    • Solution State: Reflux a solution of the compound (1 mg/mL in 1:1 acetonitrile:water) at 80°C for 7 days.

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Storage This compound Conditions 0-8°C Tightly Sealed Protected from Light & Moisture Storage->Conditions Hydrolysis Hydrolysis (Acid/Base) Storage->Hydrolysis Oxidation Oxidation Storage->Oxidation Photodegradation Photodegradation (UV Light) Storage->Photodegradation Thermal Thermal Degradation Storage->Thermal

Caption: Recommended storage conditions and potential degradation pathways.

G cluster_workflow Troubleshooting Workflow: Inconsistent Assay Results Start Inconsistent Assay Results CheckStability Perform Solution Stability Study (HPLC) Start->CheckStability Stable Compound is Stable CheckStability->Stable Yes Unstable Compound is Unstable CheckStability->Unstable No CheckSolubility Assess Compound Solubility Soluble Sufficiently Soluble CheckSolubility->Soluble Yes Insoluble Poorly Soluble CheckSolubility->Insoluble No Stable->CheckSolubility UseFresh Use Freshly Prepared Solutions Unstable->UseFresh ReEvaluate Re-evaluate Assay Protocol Soluble->ReEvaluate UseCosolvent Use Co-solvent Insoluble->UseCosolvent UseFresh->ReEvaluate UseCosolvent->ReEvaluate

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating Derivatives of the 4-(4-bromophenyl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides a comparative analysis of kinase inhibitors derived from or structurally related to the versatile building block, 4-(4-bromophenyl)-1H-pyrazol-3-amine. While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is central to a variety of potent and selective kinase inhibitors targeting key players in cellular signaling pathways.[1][2]

This document summarizes the inhibitory activities of selected pyrazole-based compounds, offers detailed experimental protocols for their evaluation, and presents visualizations of relevant signaling pathways and experimental workflows to support researchers in the discovery and development of novel kinase inhibitors.

Quantitative Data Summary

The following tables provide a comparative overview of the in vitro inhibitory activity (IC50 values) of several pyrazole-based kinase inhibitors against a range of kinase targets and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further optimization.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)
Afuresertib (GSK2110183) Akt10.08 (Ki)
Akt22
Akt32.6
Compound 1 (Analogue of GSK2141795) Akt161
Compound 2 (Rigid analogue of Afuresertib) Akt11.3
Ruxolitinib JAK1~3
JAK2~3
JAK3~430
Tozasertib (VX-680) Aurora A0.6
Aurora B18
Aurora C4.6
AT9283 Aurora A3
Aurora B1
JAK21.2
JAK31.1
ENMD-2076 Aurora A14
FGFR138
FGFR253
KDR16
Barasertib (AZD1152-HQPA) Aurora B0.37
Ilorasertib (ABT-348) Aurora B4
Aurora C6
VEGFR23
Compound from Li et al. Aurora A160
CHK2 Inhibitor (Compound 17) Chk217.9
Bcr-Abl Inhibitor (Compound 10) Bcr-Abl14.2
Pyrazolo[3,4-g]isoquinoline (Compound 3a) Haspin167
CLK1101

Table 2: Cellular Activity of Selected Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceTarget Cell LineIC50 (µM)
Afuresertib (GSK2110183) HCT116 (colon)-
Compound 1 (Analogue of GSK2141795) HCT116 (colon)7.76
OVCAR-8 (ovarian)9.76
Compound 2 (Rigid analogue of Afuresertib) HCT116 (colon)0.95
Compound from Li et al. HCT116 (colon)0.39
MCF7 (breast)0.46
Bcr-Abl Inhibitor (Compound 10) K562 (leukemia)0.27

Key Signaling Pathways

Understanding the signaling cascades in which target kinases operate is crucial for elucidating the mechanism of action of their inhibitors. Below are representations of two critical pathways often targeted by pyrazole-based inhibitors.

PI3K_Akt_Signaling PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Pyrazole-based Akt Inhibitors (e.g., Afuresertib) Inhibitor->Akt

PI3K/Akt Signaling Pathway

Aurora_Kinase_Pathway Aurora Kinase in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation, Kinetochore Attachment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Pyrazole-based Aurora Kinase Inhibitors (e.g., Tozasertib) Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase in Mitosis

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following sections detail standardized protocols for key in vitro and cellular assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (enzyme diluted in kinase assay buffer) to all wells except the negative control wells.

    • Add 2 µL of a mixture of the substrate and ATP (in kinase assay buffer) to all wells to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

1. Reagents and Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

  • Imaging system for chemiluminescence detection

2. Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and a loading control (e.g., total protein or a housekeeping gene like β-actin).

    • Normalize the phospho-protein signal to the loading control.

    • Determine the concentration-dependent effect of the inhibitor on substrate phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.

Kinase_Inhibitor_Workflow Kinase Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization & Preclinical Compound_Library Compound Library (Pyrazole Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular_Assays Cellular Potency Assays (e.g., Western Blot) Selectivity->Cellular_Assays SAR Structure-Activity Relationship (SAR) Cellular_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Kinase Inhibitor Screening Workflow

This guide provides a foundational resource for researchers engaged in the development of pyrazole-based kinase inhibitors. By leveraging the provided data, protocols, and pathway diagrams, scientists can more effectively design and execute their research strategies, ultimately accelerating the discovery of novel therapeutics.

References

Validating Target Engagement of Pyrazole-Based Kinase Inhibitors: A Comparative Guide Featuring CETSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor directly interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of pyrazole-based kinase inhibitors, using a representative compound, 4-(4-bromophenyl)-1H-pyrazol-3-amine, as a structural reference for a putative Epidermal Growth Factor Receptor (EGFR) inhibitor.

The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][2][3] Molecules incorporating this heterocyclic ring have shown inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer.[1][4] Validating that these compounds bind to their intended kinase target is paramount for establishing a clear mechanism of action and guiding further optimization.

This guide will delve into the principles, protocols, and comparative performance of CETSA alongside alternative methods for target engagement validation, including NanoBRET™, Drug Affinity Responsive Target Stability (DARTS), and traditional Western Blotting.

Comparative Analysis of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the throughput required. The following table summarizes the key characteristics of CETSA and its alternatives.

MethodPrincipleKey AdvantagesKey Limitations
CETSA® (Cellular Thermal Shift Assay) Ligand binding alters the thermal stability of the target protein.[5]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5]Not all protein-ligand interactions induce a significant thermal shift, can be lower throughput.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer molecule.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, potential for steric hindrance from the tag.
DARTS (Drug Affinity Responsive Target Stability) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require protein modification.Requires careful optimization of protease digestion, may not be sensitive for all interactions.
Western Blot Measures the total level of the target protein after treatment with the compound.Widely accessible, relatively inexpensive.Indirect measure of target engagement, does not confirm direct binding.

Experimental Protocols

Detailed methodologies for each target engagement validation technique are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to assess the thermal stabilization of a target protein upon binding of a ligand in intact cells.

Materials:

  • Cells expressing the target protein of interest

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • BCA protein assay kit

  • Thermal cycler or heating blocks

  • SDS-PAGE and Western Blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with the test compound at various concentrations or a single concentration for a defined period (e.g., 1-2 hours). Include a vehicle-only control.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Analyze the levels of the soluble target protein by Western Blotting using a specific primary antibody.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the steps for a live-cell assay to quantify ligand binding.

Materials:

  • Cells engineered to express the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target protein

  • Test compound (e.g., this compound)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Preparation: Seed the NanoLuc®-expressing cells in the assay plate and allow them to attach.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C for a specified period to allow for compound binding and BRET signal stabilization.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol describes a method to assess target engagement based on protection from proteolysis.

Materials:

  • Cell lysate containing the target protein

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., pronase or thermolysin)

  • Protease inhibitor cocktail

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would denature the proteins.

  • Compound Incubation: Incubate the cell lysate with the test compound at various concentrations.

  • Limited Proteolysis: Add a protease to the lysate and incubate for a specific time to allow for partial digestion.

  • Proteolysis Termination: Stop the digestion by adding a protease inhibitor cocktail and heating the samples.

  • Protein Analysis: Analyze the samples by SDS-PAGE and Western Blotting using an antibody specific to the target protein. An increase in the band intensity in the presence of the compound indicates protection from proteolysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Seed and Culture Cells compound_treatment 2. Treat with this compound cell_culture->compound_treatment heating 3. Apply Temperature Gradient compound_treatment->heating lysis 4. Lyse Cells heating->lysis centrifugation 5. Centrifuge to Separate Soluble Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot data_analysis 7. Analyze Protein Stability western_blot->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and the point of inhibition.

Conclusion

Validating the direct binding of a small molecule to its intended protein target is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a powerful, label-free method to confirm target engagement in a physiologically relevant cellular context. While alternative methods like NanoBRET™ and DARTS offer advantages in throughput and experimental flexibility, CETSA remains a valuable tool for obtaining direct evidence of target interaction. The choice of assay should be guided by the specific experimental needs and the characteristics of the compound and target protein under investigation. By employing these robust methodologies, researchers can gain greater confidence in their findings and accelerate the development of novel therapeutics.

References

A Comparative Guide to the In Vitro ADME Properties of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazole-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry.[1] The pyrazole scaffold is a key component in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlighting its therapeutic potential.[2][3][4] Early assessment of ADME properties is critical in drug discovery to de-risk candidates, optimize chemical structures, and reduce the likelihood of late-stage clinical failures.[5][6]

This document summarizes key quantitative data in a comparative format, details the experimental protocols for core in vitro ADME assays, and provides logical workflows to guide the screening process.

Data Presentation: Comparative In Vitro ADME Profiles

The following table presents a representative comparison of key in vitro ADME parameters for hypothetical pyrazole-based compounds alongside a known drug, Celecoxib, for reference. This format allows for the easy evaluation of potential liabilities and guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[5]

Parameter Compound A Compound B Celecoxib (Reference) Desired Profile
Metabolic Stability (Human Liver Microsomes)
Half-Life (t½, min)4515> 60> 30
Intrinsic Clearance (CLint, µL/min/mg protein)15.446.2< 11.5Low
Permeability (Caco-2 Assay)
Papp (A→B) (10⁻⁶ cm/s)8.512.115.0> 10[7]
Papp (B→A) (10⁻⁶ cm/s)9.130.216.5-
Efflux Ratio (Papp B→A / Papp A→B)1.12.51.1< 2[8]
Cytochrome P450 Inhibition (IC₅₀, µM)
CYP1A2> 5045.2> 25> 10
CYP2C98.922.50.4> 10
CYP2C19> 50> 5012.0> 10
CYP2D635.7> 50> 25> 10
CYP3A428.415.17.9> 10

Interpretation:

  • Compound A shows good metabolic stability and permeability with no significant efflux or CYP inhibition, representing a promising profile.

  • Compound B exhibits high permeability but is rapidly metabolized (short half-life) and is a substrate for efflux pumps (Efflux Ratio > 2).[8] It also shows moderate inhibition of CYP3A4. These factors may present challenges for in vivo bioavailability and potential drug-drug interactions.[9]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are foundational for generating reliable and reproducible data.

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which is crucial for predicting hepatic clearance.[10][11]

  • Objective: To determine the rate of metabolism of a test compound in liver microsomes and calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[10]

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM).[12]

    • Phosphate buffer (100 mM, pH 7.4).[10]

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate-dehydrogenase).[10]

    • Positive control compounds (e.g., Midazolam, Dextromethorphan).[13]

    • Quenching solution (e.g., cold acetonitrile with an internal standard).[12][13]

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[13]

    • Add liver microsomes (e.g., 0.5 mg/mL final concentration) to the test compound solution and pre-incubate at 37°C.[12][13]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][14] A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.[12][13]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.[12][13]

    • Immediately stop the reaction by adding the aliquot to the cold quenching solution.[12]

    • Centrifuge the samples to precipitate proteins.[12]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound.[10][13]

  • Data Analysis:

    • The percentage of the compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).[13]

This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, to model the human intestinal barrier and predict drug absorption.[7][8]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound and assess if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[8]

  • Materials:

    • Caco-2 cells.

    • Transwell® permeable supports (e.g., 24-well plates).[8]

    • Cell culture medium (e.g., DMEM with FBS and supplements).[7]

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4).[7]

    • Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), and Talinolol (P-gp substrate).[8]

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[8][15]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >300 Ω·cm²).[15]

    • Wash the cell monolayers with pre-warmed transport buffer.[7]

    • To measure apical-to-basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[7]

    • To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[8]

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[7]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[7]

    • The Efflux Ratio (ER) is calculated as: Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the compound is subject to active efflux.[8]

This assay evaluates a compound's potential to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDI).[9][16]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[16]

  • Materials:

    • Human liver microsomes (HLM) or recombinant human CYP enzymes (Bactosomes).[16]

    • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[13]

    • NADPH regenerating system.

    • Test compound at various concentrations.

    • Known specific inhibitors for each isoform as positive controls.[17]

  • Procedure:

    • Incubate the test compound (at a range of concentrations) or a known inhibitor with HLM or recombinant enzymes and the specific probe substrate at 37°C.[16]

    • Initiate the reaction by adding the NADPH regenerating system.

    • After a short incubation period, terminate the reaction with a quenching solution (e.g., cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Quantify the formation of the probe substrate's metabolite in the supernatant using LC-MS/MS.[9]

  • Data Analysis:

    • The rate of metabolite formation is measured at each concentration of the test compound.

    • The percent inhibition relative to a vehicle control is calculated.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a suitable nonlinear regression model.[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in in vitro ADME evaluation, adhering to specified design constraints.

ADME_Workflow cluster_input Input cluster_screening Primary In Vitro ADME Screening cluster_analysis Data Analysis & Decision NCE New Chemical Entity (Pyrazole Derivative) Solubility Aqueous Solubility NCE->Solubility Permeability Caco-2 Permeability NCE->Permeability Metabolism Microsomal Stability NCE->Metabolism CYP_Inhibit CYP450 Inhibition NCE->CYP_Inhibit Data Analyze ADME Data (t½, Papp, IC₅₀) Solubility->Data Permeability->Data Metabolism->Data CYP_Inhibit->Data Decision Go / No-Go Decision Lead Optimization Data->Decision

Caption: General experimental workflow for primary in vitro ADME screening.

CYP_Metabolism cluster_cell Hepatocyte (Liver Cell) Drug Pyrazole Compound (Lipophilic) CYP CYP450 Enzyme (e.g., CYP3A4) Drug->CYP Metabolite Metabolite (More Hydrophilic) Excretion Excretion (Bile / Urine) Metabolite->Excretion CYP->Metabolite Phase I Oxidation NADP NADP+ CYP->NADP NADPH NADPH NADPH->CYP

Caption: Simplified pathway of drug metabolism by Cytochrome P450 enzymes.

References

A Comparative Analysis of Sorafenib and the Potential of 4-(4-bromophenyl)-1H-pyrazol-3-amine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapies, the multi-kinase inhibitor Sorafenib has long been a benchmark. This guide offers a detailed comparison of Sorafenib's established efficacy with the therapeutic potential of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a pyrazole derivative that represents a promising scaffold in the design of novel anti-cancer agents. While direct comparative efficacy data for this compound is not yet available in published literature, this document serves to juxtapose the known clinical performance of Sorafenib against the preclinical potential of the pyrazole chemical class, highlighting the ongoing quest for more effective cancer treatments.

Introduction to the Compounds

Sorafenib , marketed as Nexavar, is a well-established oral kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory thyroid cancer.[1] Its mechanism of action involves the inhibition of multiple kinases involved in both tumor cell proliferation and angiogenesis.[2][3]

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. While it is primarily recognized as a versatile chemical intermediate for the synthesis of more complex bioactive molecules, including anti-inflammatory and anti-cancer agents, the pyrazole core is a key feature in many compounds with demonstrated anti-tumor activity.[4] This guide will, therefore, consider the broader potential of pyrazole derivatives as a point of comparison.

Mechanism of Action

Sorafenib: A Multi-Targeted Kinase Inhibitor

Sorafenib exerts its anti-cancer effects by targeting several key signaling pathways. It inhibits the Raf-MEK-ERK signaling pathway, which is crucial for tumor cell proliferation and survival, by targeting Raf kinases (C-RAF, BRAF, and mutant BRAF).[3] Additionally, Sorafenib impedes tumor angiogenesis by inhibiting receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[2][3][5] This dual mechanism of directly inhibiting tumor growth and cutting off its blood supply contributes to its clinical efficacy.

Sorafenib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits

Figure 1: Simplified signaling pathway of Sorafenib's mechanism of action.

The Potential of Pyrazole Derivatives

While the specific targets of this compound are not defined, numerous studies on other pyrazole derivatives highlight their potential as kinase inhibitors. Various pyrazole-containing compounds have demonstrated inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. For instance, certain pyrazole derivatives have shown potent inhibition of CDK2, a key regulator of the cell cycle.

Efficacy Data

Sorafenib: Clinical Efficacy

The efficacy of Sorafenib has been established in multiple large-scale clinical trials. For patients with advanced hepatocellular carcinoma, treatment with Sorafenib has been shown to significantly improve overall survival (OS) and progression-free survival (PFS) compared to placebo.

Clinical Trial Indication Median Overall Survival (Sorafenib) Median Overall Survival (Placebo/Control) Median Progression-Free Survival (Sorafenib) Median Progression-Free Survival (Placebo/Control)
SHARP Trial Hepatocellular Carcinoma10.7 months7.9 months5.5 months2.8 months
Asia-Pacific Trial Hepatocellular Carcinoma6.5 months4.2 months2.8 months1.4 months
TARGET Trial Renal Cell Carcinoma19.3 months15.9 months (Interferon alfa-2a)5.5 months2.8 months (Interferon alfa-2a)

Table 1: Summary of key efficacy data for Sorafenib from pivotal clinical trials.

Pyrazole Derivatives: Preclinical Efficacy

Direct clinical efficacy data for this compound is unavailable. However, preclinical studies on various pyrazole derivatives have shown promising anti-cancer activity across a range of cell lines. These studies often report the half-maximal inhibitory concentration (IC50) as a measure of a compound's potency.

Pyrazole Derivative Class Cancer Cell Line Reported IC50 Range (µM) Potential Target(s)
Pyrazolo[3,4-d]pyrimidinesHCT116 (Colon)Low micromolarCDK4
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesHCT116 (Colon), MCF-7 (Breast)Sub-micromolarAurora-A kinase
Thiazolyl-pyrazolinesMCF-7 (Breast)Sub-micromolarEGFR

Table 2: Examples of preclinical efficacy for different classes of pyrazole derivatives.

Experimental Protocols

To evaluate the efficacy of a novel compound such as this compound and compare it to an established drug like Sorafenib, a series of standardized in vitro and in vivo experiments would be necessary.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, A498 for kidney cancer) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of the test compound (e.g., this compound) and the reference compound (Sorafenib) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

This animal model is crucial for assessing the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the test compound, Sorafenib, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Assays Start->InVitro CellViability Cell Viability (MTT) InVitro->CellViability KinaseAssay Kinase Inhibition Assay InVitro->KinaseAssay InVivo In Vivo Studies InVitro->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity DataAnalysis Data Analysis & Comparison (vs. Sorafenib) Xenograft->DataAnalysis Toxicity->DataAnalysis

Figure 2: General experimental workflow for evaluating a novel anticancer compound.

Conclusion

Sorafenib remains a cornerstone in the treatment of specific advanced cancers, with a well-documented efficacy profile and a multi-targeted mechanism of action. While this compound itself has not been extensively studied as a standalone anti-cancer agent, the broader class of pyrazole derivatives demonstrates significant potential in preclinical models, often through the inhibition of key oncogenic kinases.

The development of novel pyrazole-based compounds, potentially synthesized from intermediates like this compound, represents a promising avenue for cancer drug discovery. Future research, following the experimental protocols outlined, is necessary to fully elucidate the efficacy and mechanism of action of such compounds and to determine if they can offer a therapeutic advantage over existing treatments like Sorafenib. This guide underscores the importance of continued research and development in oncology to expand the arsenal of effective targeted therapies available to patients.

References

Confirming Protein Binding of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its protein target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA)—for validating the binding of compounds like 4-(4-bromophenyl)-1H-pyrazol-3-amine, a versatile scaffold in medicinal chemistry.

The pyrazole moiety, particularly the 3-amino-1H-pyrazole core, is recognized as a privileged scaffold in the development of kinase inhibitors.[1] Given that this compound serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs, its potential interaction with kinases is of significant interest. This guide will provide the necessary protocols and comparative data to effectively utilize biophysical assays for confirming such interactions.

Comparison of Key Biophysical Assays

A suite of biophysical techniques is available to characterize protein-ligand interactions, each with distinct advantages and disadvantages.[2][3] The choice of assay often depends on the specific research question, the properties of the interacting molecules, and the desired throughput.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Thermal Shift Assay (TSA) / DSF
Primary Output Binding kinetics (ka, kd), Affinity (KD)Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Change in melting temperature (ΔTm)
Principle Change in refractive index upon binding to an immobilized protein.[1]Measures heat released or absorbed during binding in solution.[4][5]Ligand-induced change in protein thermal stability.[1]
Sample Requirements Purified protein and small molecule. Protein is immobilized.Purified protein and small molecule in solution. Requires larger sample quantities.Purified protein and small molecule. Amenable to high-throughput screening.[1]
Labeling Requirement Label-free.[1]Label-free.[5]Typically requires a fluorescent dye, unless monitoring intrinsic fluorescence.
Throughput Medium to HighLow to MediumHigh
Key Advantage Real-time kinetic information.[1]Provides a complete thermodynamic profile of the interaction.[4][5]High throughput, cost-effective, and excellent for initial screening.[1]
Limitations Immobilization may affect protein conformation. Mass transport limitations can occur.Can be sensitive to buffer mismatches. May not be suitable for very weak or very tight binders.Indirect measure of binding; does not provide affinity or kinetic data directly.

Quantitative Data Summary

The following tables present representative data for pyrazole-based kinase inhibitors, illustrating the typical outputs of each biophysical assay.

Table 1: Surface Plasmon Resonance (SPR) Data

CompoundTarget KinaseK D (nM)k a (1/Ms)k d (1/s)
Pyrazole Analog AKinase X251.5 x 10^53.75 x 10^-3
Pyrazole Analog BKinase Y1508.0 x 10^41.2 x 10^-2

Table 2: Isothermal Titration Calorimetry (ITC) Data

CompoundTarget KinaseK D (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Promiscuous Inhibitor 1[4]BMPR21861.1-10.21.1
Macrocyclic Inhibitor 8a[4]BMPR283.51.0-6.5-3.2

Table 3: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Data

CompoundTarget KinaseΔT m (°C)
Lead Structure 1[1]PCTAIRE10.3
Compound 8a[4]GSK3B8.4

Experimental Workflows

To aid in the conceptualization of these assays, the following diagrams illustrate their respective workflows.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Association Association: Flow Analyte over Chip Immobilize->Association Prepare Prepare Analyte (this compound) Prepare->Association Dissociation Dissociation: Flow Buffer over Chip Association->Dissociation Regeneration Regeneration: Remove Bound Analyte Dissociation->Regeneration Sensorgram Generate Sensorgram Regeneration->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Figure 1: Surface Plasmon Resonance (SPR) Experimental Workflow.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Protein Protein in Sample Cell Inject Inject Ligand into Sample Cell Protein->Inject Ligand Ligand in Syringe Ligand->Inject Measure Measure Heat Change Inject->Measure Thermogram Generate Thermogram Measure->Thermogram Fit Fit to Binding Isotherm Thermogram->Fit Thermo Determine KD, n, ΔH, ΔS Fit->Thermo

Figure 2: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

TSA_Workflow cluster_prep Preparation cluster_run Thermal Denaturation cluster_analysis Data Analysis Mix Mix Protein, Ligand, and Fluorescent Dye Heat Increase Temperature Gradually Mix->Heat Monitor Monitor Fluorescence Heat->Monitor Melt Generate Melt Curve Monitor->Melt Calculate Calculate Tm and ΔTm Melt->Calculate

Figure 3: Thermal Shift Assay (TSA) Experimental Workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization of Target Protein:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 response units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Inject each concentration of the compound over the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each compound injection using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions if used for solubilization (typically <5%).

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the target kinase (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Perform a control experiment by titrating the ligand into the buffer alone and subtract this data from the protein-ligand titration.

    • Fit the corrected data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
  • Assay Setup:

    • Prepare a master mix containing the target kinase (e.g., 2 µM) and a fluorescent dye (e.g., 5X SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • In a 96- or 384-well PCR plate, add the master mix to each well.

    • Add this compound to the wells at various concentrations (e.g., from 0.1 µM to 100 µM). Include a no-ligand control.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve for each condition.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample. A positive ΔTm indicates ligand-induced protein stabilization.[1]

By employing these biophysical assays, researchers can robustly confirm and characterize the binding of this compound to its protein target, providing a solid foundation for further drug development efforts.

References

Comparative Guide for the Use of 4-(4-bromophenyl)-1H-pyrazol-3-amine as a Negative Control in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of 4-(4-bromophenyl)-1H-pyrazol-3-amine as a potential negative control in kinase inhibition assays. It objectively compares its hypothetical performance with a known active inhibitor and a vehicle control, supported by experimental data and detailed protocols.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] this compound is a versatile intermediate in the synthesis of such bioactive molecules.[1] Given its role as a building block for active compounds, its suitability as a negative control is questionable and requires rigorous validation. An ideal negative control is structurally analogous to the active compound but lacks activity against the intended biological target, helping to distinguish on-target from off-target effects.[4][5]

This guide evaluates the hypothetical use of this compound as a negative control against a potent, structurally related kinase inhibitor, "Compound X," in the context of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Signaling Pathway Context

The MAPK/ERK pathway is a well-characterized signaling cascade often implicated in cancer. The diagram below illustrates a simplified representation of this pathway, which can be targeted by small molecule inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Compound X Compound X Compound X->MEK Inhibits

Caption: Simplified MAPK/ERK Signaling Pathway.

Comparative Analysis of Test Compounds

For this guide, we will compare three entities:

  • Compound X (Active Inhibitor): A hypothetical, potent, and selective pyrazole-based inhibitor of MEK kinase.

  • This compound (Test Control): The compound being evaluated for its suitability as a negative control.

  • DMSO (Vehicle Control): The solvent for the compounds, representing the baseline (0% inhibition).

Experimental Data

The following sections present hypothetical data from key experiments designed to assess the inhibitory activity of these compounds.

This assay directly measures the inhibition of MEK kinase activity.

Table 1: MEK Kinase Inhibition

Compound Concentration (µM) % Inhibition IC50 (µM)
Compound X 0.01 15.2 0.1
0.1 52.1
1 95.8
This compound 0.01 2.5 > 100
0.1 8.3
1 15.7
10 35.4
100 48.9

| DMSO | - | 0 | - |

Interpretation: Compound X shows potent inhibition of MEK kinase with a low IC50 value. In contrast, this compound demonstrates weak activity, only achieving modest inhibition at high concentrations. This suggests it is not completely inert.

This assay measures the effect of the compounds on the proliferation of a cancer cell line with a constitutively active MAPK/ERK pathway.

Table 2: Inhibition of Cancer Cell Proliferation

Compound Concentration (µM) % Growth Inhibition GI50 (µM)
Compound X 0.1 20.1 0.5
0.5 55.3
5 98.2
This compound 0.1 1.8 > 50
1 5.6
10 22.4
50 45.1

| DMSO | - | 0 | - |

Interpretation: The results from the cellular assay are consistent with the in vitro kinase assay. Compound X effectively inhibits cell growth, while this compound shows significantly weaker effects, indicating poor cell permeability, off-target effects, or weak on-target activity at high concentrations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Objective: To determine the direct inhibitory effect of the test compounds on MEK kinase activity.

Materials:

  • Recombinant active MEK kinase

  • ERK2 (inactive) as a substrate

  • ATP

  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the respective wells.

  • Add the recombinant MEK kinase to all wells, followed by the ERK2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

Objective: To assess the impact of the compounds on the viability of cancer cells.

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the DMSO-treated cells.

Visualizations

The following diagram outlines the workflow for evaluating a potential negative control.

Start Start Select Active Compound and Putative Negative Control Select Active Compound and Putative Negative Control Start->Select Active Compound and Putative Negative Control In Vitro Kinase Assay In Vitro Kinase Assay Select Active Compound and Putative Negative Control->In Vitro Kinase Assay Cell-Based Assay Cell-Based Assay In Vitro Kinase Assay->Cell-Based Assay Analyze IC50/GI50 Analyze IC50/GI50 Cell-Based Assay->Analyze IC50/GI50 Control is Inactive Control is Inactive Analyze IC50/GI50->Control is Inactive >100-fold shift in potency Control Shows Activity Control Shows Activity Analyze IC50/GI50->Control Shows Activity <100-fold shift End End Control is Inactive->End Control Shows Activity->End

Caption: Workflow for Negative Control Validation.

The decision to use a compound as a negative control should be based on clear, data-driven criteria.

Compound A (Active) Compound A (Active) Structural Similarity Structural Similarity Compound A (Active)->Structural Similarity Compound B (Putative Negative Control) Compound B (Putative Negative Control) Compound B (Putative Negative Control)->Structural Similarity Biological Inactivity Biological Inactivity Structural Similarity->Biological Inactivity Yes Invalid Negative Control Invalid Negative Control Structural Similarity->Invalid Negative Control No Valid Negative Control Valid Negative Control Biological Inactivity->Valid Negative Control Yes Biological Inactivity->Invalid Negative Control No

Caption: Logic for Validating a Negative Control.

Conclusion and Recommendations

Based on the hypothetical data, this compound is not an ideal negative control for the potent MEK inhibitor "Compound X." While it is significantly less active, it still exhibits measurable biological effects at higher concentrations. This residual activity could confound the interpretation of experimental results, potentially masking subtle off-target effects of the active compound.

Recommendations for Researchers:

  • Rigorous Validation: Always validate a potential negative control in the primary biochemical and cellular assays. A significant potency difference (e.g., >100-fold) between the active compound and the negative control is a good benchmark.

  • Consider Alternatives: If a structurally related inactive analog is not available, consider alternative controls such as using structurally unrelated inhibitors or employing genetic methods like RNAi or CRISPR-Cas9 to validate the target.[6]

  • Dose-Response Analysis: Always perform a full dose-response analysis for both the active compound and the putative negative control. A single high concentration of the control is insufficient to rule out activity.

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Substituted Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic profiles of various substituted aminopyrazole derivatives. It summarizes key experimental data, details common methodologies, and visualizes associated signaling pathways to facilitate an objective evaluation of these compounds as potential anticancer agents.

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer effects.[1][2] This guide synthesizes data from multiple studies to present a comparative analysis of their cytotoxicity against a range of cancer cell lines.

Comparative Cytotoxicity of Aminopyrazole Derivatives

The cytotoxic efficacy of substituted aminopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various aminopyrazole derivatives against different cancer cell lines, as reported in several studies. Lower IC50 values indicate higher cytotoxic potency.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidines
7aEhrlich Ascites Carcinoma (EAC)10 µg/mL[3]
10cEhrlich Ascites Carcinoma (EAC)25 µg/mL[3]
7bEhrlich Ascites Carcinoma (EAC)47 µg/mL[3]
7cEhrlich Ascites Carcinoma (EAC)42 µg/mL[3]
5-Aminopyrazoles
4bEhrlich Ascites Carcinoma (EAC)50 µg/mL[3]
1eRenal (CAKI-1)Growth Inhibition[1]
11aLiver (HepG2)54.25% Growth[2]
11aCervical (HeLa)38.44% Growth[2]
Pyrazolo[3,4-b]pyridines
43aCervical (HeLa)2.59[4]
45hBreast (MCF-7)4.66[4]
45hColon (HCT-116)1.98[4]
Spiro Pyrazolo[3,4-b]pyridines
47aLiver (HepG2)4.2[4]
47dCervical (HeLa)5.9[4]
Pyrazolo[1,5-a]pyrimidines
55h, 55j, 55lColon (HCT-116), Liver (HepG2), Breast (MCF-7)1.26 - 3.22[4]
Sulphonyl Derivatives
23aLung (A549)4.22[5]
23aBreast (MCF-7)5.33[5]
23aColon (HCT-116)3.46[5]
23aProstate (PC-3)1.48[5]
23bLung (A549)6.38[5]
23bBreast (MCF-7)3.67[5]
23bColon (HCT-116)2.28[5]
23bProstate (PC-3)0.33[5]
Miscellaneous Derivatives
3Liver (Hep-G2)41[6]
8Liver (Hep-G2)3.6[6]
10aLiver (Hep-G2)37[6]
16Liver (Hep-G2)24.4[6]
19Liver (Hep-G2)17.7[6]

Note: Direct comparison of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity profiling of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of the aminopyrazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[7]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Aminopyrazole Derivatives incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize shake Shake 15 min solubilize->shake read Measure Absorbance at 492 nm shake->read SRB_Assay_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_readout Readout seed Seed Cells treat Treat with Compounds seed->treat fix Fix with TCA treat->fix wash1 Wash with Acetic Acid fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Measure Absorbance at 565 nm solubilize->read p38_MAPK_Pathway stimuli Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Responses (Apoptosis, Inflammation, Cell Cycle Arrest) substrates->response aminopyrazole Aminopyrazole Derivatives aminopyrazole->p38 Inhibition EGFR_Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras Ras/Raf/MEK/ERK Pathway dimerization->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation aminopyrazole Aminopyrazole Derivatives aminopyrazole->egfr Inhibition

References

Navigating the Kinome: A Comparative Cross-Reactivity Guide for 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in targeting a wide array of proteins, particularly kinases. The compound 4-(4-bromophenyl)-1H-pyrazol-3-amine is a key intermediate in the synthesis of potential therapeutics, especially in oncology and inflammatory diseases.[1][2][3] Understanding the cross-reactivity profile of such a compound is paramount for predicting its therapeutic window, potential off-target effects, and overall viability as a drug candidate.

This guide provides an objective comparison of methodologies to assess the cross-reactivity of this compound and presents hypothetical yet representative experimental data based on a structurally related, well-characterized aminopyrazole-based kinase inhibitor, Danusertib. This allows for a practical illustration of how to interpret selectivity data in drug development.

Comparative Analysis of a Representative Aminopyrazole Inhibitor

While specific kinome-wide screening data for this compound is not publicly available, we can infer a likely target class based on its structural motifs. The aminopyrazole core is a well-established hinge-binding motif for various protein kinases. To illustrate a typical cross-reactivity profile, this guide utilizes data from Danusertib (PHA-739358), a multi-targeted inhibitor with a pyrrolo-pyrazole core that targets Aurora kinases, Abl, and others.[4][5][6][7] This serves as a valuable analogue for understanding the potential selectivity landscape of aminopyrazole-based compounds.

In Vitro Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of Danusertib against a panel of selected kinases, showcasing a profile of a multi-targeted inhibitor.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Cellular Process
Aurora A 13 Serine/ThreonineMitosis, Spindle Assembly
Aurora B 79 Serine/ThreonineMitosis, Cytokinesis
Aurora C 61 Serine/ThreonineMeiosis, Mitosis
Abl25TyrosineCell Cycle, Proliferation
TrkA31TyrosineNeuronal Development
c-RET31TyrosineCell Growth, Differentiation
FGFR147TyrosineAngiogenesis, Development
Lck>200TyrosineT-cell Signaling
VEGFR2>200TyrosineAngiogenesis
c-Kit>200TyrosineCell Survival, Proliferation
CDK2>200Serine/ThreonineCell Cycle Progression

Data sourced from publicly available information on Danusertib (PHA-739358).[4][5][6][7]

Cellular Target Engagement

Confirmation of target binding within a cellular context is a critical step to validate in vitro findings. The following table illustrates hypothetical data from two common target engagement assays, demonstrating how the affinity of the lead compound can be quantified in a physiological setting.

Assay TypeTarget KinaseApparent IC50 / EC50 (nM)Principle of Measurement
NanoBRET™Aurora A25Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein.
CETSAAurora A35Ligand-induced thermal stabilization of the target protein.

Experimental Protocols

A rigorous assessment of inhibitor selectivity involves a multi-pronged approach, combining broad biochemical screening with targeted cellular validation.

In Vitro Kinome Profiling

This is the foundational step for understanding the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory potency.

Methodology: Radiometric Kinase Assay (e.g., KINOMEscan™ or similar service)

  • Compound Preparation : this compound is solubilized in DMSO to create a stock solution, from which serial dilutions are prepared.

  • Assay Reaction : For each kinase in the panel, the reaction is initiated by mixing the purified kinase, a specific substrate (peptide or protein), ATP (often at or near the Km concentration for each kinase), and the test compound in a suitable buffer. A radioactive isotope, [γ-³³P]ATP, is included in the ATP mixture.

  • Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Signal Detection : The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Workflow for In Vitro Kinome Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Kinase Reaction (in 384-well plates) Compound->Reaction KinasePanel Kinase Panel (>400 kinases) KinasePanel->Reaction Reagents Assay Reagents ([γ-³³P]ATP, Substrates) Reagents->Reaction Incubation Incubation Reaction->Incubation Capture Capture on Filter Incubation->Capture Scintillation Scintillation Counting Capture->Scintillation IC50 IC50 Determination Scintillation->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for assessing inhibitor selectivity using an in vitro kinase panel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10]

Methodology:

  • Cell Treatment : Culture intact cells (e.g., a relevant cancer cell line overexpressing the target kinase) and treat with various concentrations of this compound or a vehicle control (DMSO).

  • Thermal Challenge : Heat the cell suspensions or lysates across a temperature gradient (e.g., 40°C to 70°C).

  • Protein Extraction : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Target Quantification : Quantify the amount of soluble target protein remaining at each temperature point using a specific antibody-based method, such as Western Blot or an immunoassay like AlphaScreen.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single, optimized temperature to determine the EC50 of thermal stabilization.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that quantifies compound binding to a specific target protein through Bioluminescence Resonance Energy Transfer (BRET).[11][12][13][14]

Methodology:

  • Cell Preparation : Genetically modify cells to express the target kinase as a fusion protein with NanoLuc® luciferase (the BRET donor).

  • Assay Setup : Seed the engineered cells into an assay plate. Add a cell-permeable fluorescent tracer that reversibly binds to the active site of the target kinase (the BRET acceptor). Then, add serial dilutions of the test compound.

  • BRET Measurement : Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-fused kinase, the close proximity allows for energy transfer, generating a BRET signal.

  • Competitive Displacement : The test compound competes with the tracer for binding to the target kinase. This displacement leads to a dose-dependent decrease in the BRET signal.

  • Data Analysis : The BRET ratio is calculated, and the data are used to generate a dose-response curve to determine the intracellular IC50 value.

Signaling Pathway Context

To understand the functional consequences of inhibiting a primary target and its off-targets, it's crucial to place them within their respective signaling pathways. The aminopyrazole scaffold is frequently found in inhibitors of pathways critical for cell proliferation and survival.

Hypothetical Signaling Pathway for a Primary Target (e.g., Aurora Kinase A)

G cluster_pathway Mitotic Progression Pathway PLK1 PLK1 Centrosome Centrosome Maturation PLK1->Centrosome CDK1 CDK1/Cyclin B Mitosis Mitotic Entry CDK1->Mitosis AuroraA Aurora A AuroraA->Centrosome Apoptosis Apoptosis AuroraA->Apoptosis Spindle Spindle Assembly Centrosome->Spindle Spindle->Mitosis Checkpoint Compound 4-(4-bromophenyl)- 1H-pyrazol-3-amine Compound->AuroraA

Caption: Simplified Aurora A signaling pathway in mitotic progression.

Conclusion

The development of selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. A comprehensive evaluation of a compound's cross-reactivity, like that proposed here for this compound, is essential. By employing a tiered approach of broad in vitro profiling followed by robust cellular target engagement assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is critical for rational drug design, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies. The use of representative data from well-studied analogues provides a valuable framework for interpreting the potential behavior of novel compounds within the same structural class.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways with Supporting Experimental Data

The synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a key intermediate in the development of novel pharmaceuticals, can be approached through several distinct synthetic routes. This guide provides a comparative analysis of three plausible pathways, evaluating their efficiency based on reported yields, reaction conditions, and step economy. The presented data is supported by detailed experimental protocols to facilitate reproducibility and adaptation in a research setting.

Comparative Summary of Synthetic Routes

Three primary synthetic strategies have been evaluated for the preparation of this compound. These routes commence from readily available starting materials: 4-bromoacetophenone (Route A), a pre-formed 3-amino-1H-pyrazole (Route B), and (4-bromophenyl)acetonitrile (Route C). A summary of the key quantitative data for each route is presented in Table 1.

Parameter Route A: From 4-Bromoacetophenone Route B: From 3-Amino-1H-pyrazole Route C: From (4-bromophenyl)acetonitrile
Starting Material 4-Bromoacetophenone3-Amino-1H-pyrazole(4-bromophenyl)acetonitrile
Key Intermediates 3-(4-bromophenyl)-3-oxopropanenitrile3-Amino-4-bromo-1H-pyrazole3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile
Overall Yield ModerateGood to ExcellentGood
Number of Steps 222
Key Reactions Claisen Condensation, CyclizationElectrophilic Bromination, Suzuki-Miyaura CouplingCondensation, Cyclization
Reagents & Conditions Sodium ethoxide, hydrazineN-Bromosuccinimide, Pd catalyst, boronic acidDMF-DMA, hydrazine

Table 1. High-Level Comparison of Synthetic Routes

Detailed Synthetic Pathways and Experimental Protocols

Route A: Synthesis from 4-Bromoacetophenone

This route involves the initial formation of a β-ketonitrile intermediate from 4-bromoacetophenone, followed by cyclization with hydrazine to yield the target pyrazole.

Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

  • Reaction: Claisen condensation of 4-bromoacetophenone with ethyl cyanoacetate.

  • Protocol: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 4-bromoacetophenone and ethyl cyanoacetate are added. The mixture is stirred at room temperature. After completion of the reaction, the mixture is poured into ice water and acidified to precipitate the product.

  • Yield: This reaction is a standard procedure for the synthesis of β-ketonitriles, with yields typically ranging from 60-70%.

Step 2: Cyclization to form this compound

  • Reaction: Cyclization of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate.

  • Protocol: The β-ketonitrile is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration.

  • Yield: The cyclization of β-ketonitriles with hydrazine is a well-established method for the synthesis of 3-aminopyrazoles, often proceeding in high yields (80-90%).

Route B: Synthesis from 3-Amino-1H-pyrazole

This pathway relies on the functionalization of a pre-existing 3-aminopyrazole core, first through bromination at the C4 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-bromophenyl group.

Step 1: Synthesis of 3-Amino-4-bromo-1H-pyrazole

  • Reaction: Electrophilic bromination of 3-amino-1H-pyrazole.

  • Protocol: 3-Amino-1H-pyrazole is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC, and upon completion, the solvent is removed, and the product is isolated after workup.

  • Yield: Bromination of pyrazoles with NBS is generally efficient, with yields often exceeding 80%.

Step 2: Suzuki-Miyaura Coupling with (4-bromophenyl)boronic acid

  • Reaction: Palladium-catalyzed cross-coupling of 3-amino-4-bromo-1H-pyrazole with (4-bromophenyl)boronic acid.

  • Protocol: To a mixture of 3-amino-4-bromo-1H-pyrazole, (4-bromophenyl)boronic acid, and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent system (e.g., dioxane/water or ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) is added. The reaction is heated under an inert atmosphere until completion. The product is then extracted and purified by column chromatography.[1][2][3]

  • Yield: The yield of Suzuki-Miyaura reactions on pyrazole substrates can vary significantly depending on the specific catalyst, ligand, and reaction conditions, but yields in the range of 67-89% have been reported for similar couplings.[2]

Route C: Synthesis from (4-bromophenyl)acetonitrile

This efficient, two-step route begins with the condensation of (4-bromophenyl)acetonitrile with a formamide acetal to generate an enaminonitrile, which is then cyclized with hydrazine.

Step 1: Synthesis of 3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile

  • Reaction: Condensation of (4-bromophenyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Protocol: (4-bromophenyl)acetonitrile is heated with an excess of DMF-DMA. The reaction is typically carried out neat or in a high-boiling solvent. The progress of the reaction is monitored by the evolution of methanol. After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminonitrile.

  • Yield: This condensation reaction is generally high-yielding, often in the range of 85-95%.

Step 2: Cyclization to form this compound

  • Reaction: Cyclization of 3-(dimethylamino)-2-(4-bromophenyl)acrylonitrile with hydrazine hydrate.

  • Protocol: The crude enaminonitrile is dissolved in ethanol or another suitable solvent, and hydrazine hydrate is added. The mixture is then refluxed. The product precipitates upon cooling and can be collected by filtration.

  • Yield: The cyclization of enaminonitriles with hydrazine is a common and efficient method for preparing 3-aminopyrazoles, with yields typically in the range of 80-90%.

Visualization of Synthetic Pathways

The logical workflows for the three synthetic routes are depicted below using Graphviz diagrams.

Route_A start 4-Bromoacetophenone intermediate 3-(4-bromophenyl)-3-oxopropanenitrile start->intermediate Ethyl cyanoacetate, NaOEt product This compound intermediate->product Hydrazine hydrate

Caption: Synthetic workflow for Route A.

Route_B start 3-Amino-1H-pyrazole intermediate 3-Amino-4-bromo-1H-pyrazole start->intermediate NBS product This compound intermediate->product (4-bromophenyl)boronic acid, Pd catalyst

Caption: Synthetic workflow for Route B.

Route_C start (4-bromophenyl)acetonitrile intermediate 3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile start->intermediate DMF-DMA product This compound intermediate->product Hydrazine hydrate

Caption: Synthetic workflow for Route C.

Conclusion

All three routes offer viable pathways to this compound. Route C, starting from (4-bromophenyl)acetonitrile, appears to be a highly efficient and straightforward approach due to the high-yielding nature of both the condensation and cyclization steps. Route B offers a robust alternative, particularly if a variety of C4-aryl substituted aminopyrazoles are desired, as the Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. Route A, while based on classical pyrazole synthesis, may require more optimization to achieve high overall yields compared to the other two routes. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the need for analogue synthesis.

References

Safety Operating Guide

Proper Disposal of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-(4-bromophenyl)-1H-pyrazol-3-amine as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative "worst-case" approach to its handling and disposal, leveraging established safety protocols for analogous chemical structures, particularly brominated aromatic compounds and pyrazole derivatives. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

Hazard Assessment and Chemical Profile

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of pharmacological activities and potential toxicities.[1]

  • Brominated Aromatic Compounds: These are often persistent in the environment and require specific disposal protocols for halogenated organic waste.[1] Organobromides can be persistent and bio-accumulative.

Based on data for structurally similar compounds, the anticipated hazards are summarized in the table below.

Hazard ClassificationAnticipated HazardPrecautionary Codes (Anticipated)
Acute Toxicity, OralHarmful if swallowedP301+P312
Skin Corrosion/IrritationCauses skin irritationP280, P302+P352
Serious Eye Damage/IrritationCauses serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationP261, P304+P340

This data is extrapolated from safety information for similar pyrazole and brominated compounds and should be treated as a guideline. Always consult with your institution's EHS department for specific guidance.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[2]

3. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste" [1]

    • The full chemical name: "this compound" [2]

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and the laboratory location.[1]

4. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1] This area should be well-ventilated and away from incompatible materials.[2]

5. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[2]

6. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2] The most common and recommended method for such compounds is high-temperature incineration.[2]

Mandatory Visualizations

To facilitate understanding of the procedural flow, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalDecisionProcess cluster_0 Hazard Assessment start Identify Waste: This compound is_sds_available Is specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste (Conservative Approach) is_sds_available->treat_as_hazardous No follow_sds Follow SDS Disposal Guidelines is_sds_available->follow_sds Yes

Caption: Decision process for handling this compound waste.

DisposalWorkflow cluster_1 Disposal Workflow ppe 1. Wear Appropriate PPE (Lab coat, gloves, goggles) segregate 2. Segregate Waste (Solid & Contaminated Materials) ppe->segregate label_container 3. Label Waste Container ('Hazardous Waste', Chemical Name, etc.) segregate->label_container store 4. Store in Designated Area (Well-ventilated, secure) label_container->store request_pickup 5. Request EHS Pickup store->request_pickup professional_disposal 6. Professional Disposal (e.g., Incineration) request_pickup->professional_disposal

References

Personal protective equipment for handling 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-bromophenyl)-1H-pyrazol-3-amine. Given the limited availability of a specific Safety Data Sheet (SDS), this document synthesizes hazard information from the supplier and data from structurally similar compounds to establish a comprehensive safety protocol. Adherence to these procedures is paramount for ensuring personal and environmental safety in the laboratory.

The primary known hazard associated with this compound is acute oral toxicity.[1] It is classified as "Toxic if swallowed".[1] Due to its fine, powdered form, there is a significant risk of aerosolization, necessitating stringent controls to prevent inhalation and skin contact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3][4] It is advisable to double-glove. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] A face shield should be worn in addition to safety goggles wherever there is a splash hazard.[2]
Skin and Body Protection A lab coat is mandatory. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[4]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Have an eyewash station and safety shower readily accessible.[4]

  • Gather all necessary materials: chemical container, spatulas, weigh boats, solvent, and reaction vessel.

  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of the solid compound within the fume hood.

  • To minimize dust generation, handle the container and transfer the chemical slowly and carefully.

  • Use a tared weigh boat for accurate measurement.

  • Once the desired amount is weighed, carefully transfer it to the reaction vessel.

  • Clean all equipment that came into contact with the chemical immediately after use.

3. Storage:

  • Store the compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[2][5][7]

  • Contaminated Materials: All disposable items, including gloves, weigh boats, and paper towels that have been in contact with the chemical, are to be considered hazardous waste.[2] These items must be collected in a designated and properly labeled hazardous waste container.

  • Solutions: Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer disp_solid Contaminated Solids handle_transfer->disp_solid disp_liquid Contaminated Liquids handle_transfer->disp_liquid disp_excess Excess Compound handle_transfer->disp_excess clean_decon Decontaminate Surfaces & Glassware handle_transfer->clean_decon clean_ppe Doff PPE Correctly clean_decon->clean_ppe

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.